Thiazolo[5,4-b]pyridine
描述
Structure
3D Structure
属性
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-5-6(7-3-1)9-4-8-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIHKLWVLPBMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600423 | |
| Record name | [1,3]Thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-84-7 | |
| Record name | [1,3]Thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thiazolo[5,4-b]pyridine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-b]pyridine core is a bicyclic heteroaromatic ring system that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines and other privileged scaffolds has made it a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, diverse biological activities, and the signaling pathways it modulates, with a focus on its applications in oncology and beyond.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic routes. A common and effective method involves a multi-step sequence starting from commercially available substituted pyridines.
General Synthetic Protocol
A prevalent synthetic route commences with a substituted 2-chloropyridine derivative, which undergoes thiocyanation followed by cyclization to form the this compound core. Subsequent functionalization, often through cross-coupling reactions, allows for the introduction of various substituents to explore the structure-activity relationship (SAR).
Experimental Protocol: Synthesis of a this compound Scaffold
This protocol outlines a general procedure for the synthesis of a 2-aminothis compound intermediate, a key building block for further derivatization.
Step 1: Aminothiazole Formation
-
Reaction: Commercially available 3-amino-5-bromo-2-chloropyridine is reacted with potassium thiocyanate (KSCN) in acetic acid.
-
Procedure: A mixture of 3-amino-5-bromo-2-chloropyridine (1.0 eq) and KSCN (1.2 eq) in glacial acetic acid is heated at 80°C for 2 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the aminothiazole intermediate.[1]
-
Yield: Approximately 75%.[2]
Step 2: Intramolecular Cyclization to form the this compound Core
-
Reaction: The nitro group of a precursor is reduced, leading to spontaneous intramolecular cyclization.
-
Procedure: To a solution of the nitro-thiocyanatopyridine intermediate in acetic acid, iron powder is added. The mixture is stirred at 60°C for 2 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The resulting residue is purified by flash column chromatography to afford the 7-morpholinothiazolo[5,4-b]pyridin-2-amine.[1]
-
Yield: Approximately 55%.[1]
Step 3: Functionalization via Suzuki Cross-Coupling
-
Reaction: The this compound core can be further functionalized at various positions. For instance, a bromo-substituted this compound can undergo a Suzuki cross-coupling reaction with a boronic acid or ester.
-
Procedure: A mixture of the bromo-thiazolo[5,4-b]pyridine derivative (1.0 eq), a substituted phenylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (2.0 eq) in a 1,4-dioxane/water mixture is heated at 100°C under an inert atmosphere. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the desired functionalized thiazolo[5,a-b]pyridine derivative.[1][2]
-
Yield: Typically in the range of 70-80%.[2]
Biological Activities and Therapeutic Targets
The this compound scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. This is largely attributed to its ability to interact with the ATP-binding sites of various kinases, as well as other important biological targets.
Kinase Inhibition
A significant focus of research on this compound derivatives has been in the field of oncology, particularly as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.
Mutations in the c-KIT receptor tyrosine kinase are a major driver in gastrointestinal stromal tumors (GIST). This compound derivatives have been developed as potent c-KIT inhibitors, demonstrating efficacy against both wild-type and imatinib-resistant mutant forms of the enzyme.[2]
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers. This compound derivatives have emerged as potent PI3K inhibitors, with some compounds showing nanomolar efficacy and selectivity for different PI3K isoforms.[1]
This compound derivatives have also been investigated as inhibitors of EGFR tyrosine kinase (EGFR-TK), a key target in non-small cell lung cancer (NSCLC). Certain derivatives have demonstrated potent activity against both wild-type and mutant forms of EGFR, including those conferring resistance to existing therapies.
Other Biological Activities
Beyond kinase inhibition, the this compound scaffold has shown promise against a variety of other biological targets, highlighting its versatility in medicinal chemistry. These activities include:
-
Antimicrobial Activity: Certain derivatives have displayed inhibitory effects against pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Some compounds have demonstrated anti-inflammatory properties.
-
DNA Gyrase B Inhibition: The scaffold has been explored for its potential as a DNA gyrase B inhibitor, a target for antibacterial agents.[1]
-
H3 Receptor Antagonism: Derivatives have been identified as antagonists of the histamine H3 receptor.[1]
-
Glucokinase Activation: Some thiazolo[5,4-b]pyridines have been found to act as glucokinase activators.[1]
Quantitative Biological Data
The following tables summarize the in vitro biological activities of representative this compound derivatives against various targets.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| 6h | c-KIT | 9.87 | [2] |
| 6r | c-KIT (V560G/D816V) | 4.77 | [2] |
| 19a | PI3Kα | 0.0036 | [1] |
| 19a | PI3Kβ | >0.04 | [1] |
| 19a | PI3Kδ | 0.0025 | [1] |
| 19a | PI3Kγ | 0.0018 | [1] |
| 10k | EGFR-TK (HCC827) | 0.010 | |
| 10k | EGFR-TK (NCI-H1975) | 0.08 |
Table 2: Anti-proliferative Activity of this compound Derivatives
| Compound | Cell Line | GI₅₀ (µM) | Reference |
| 6r | HMC1.2 (c-KIT mutant) | 1.15 | [2] |
| 10k | A549 | 0.82 |
Experimental Workflows
The evaluation of this compound derivatives typically follows a standardized workflow, from initial enzymatic assays to cell-based proliferation and mechanism of action studies.
Key Experimental Protocols
Experimental Protocol: In Vitro Kinase Assay
This protocol provides a general method for determining the 50% inhibitory concentration (IC₅₀) of a compound against a target kinase.
-
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase.
-
Procedure:
-
The kinase, substrate, and test compound (at various concentrations) are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, typically by spotting onto a filter membrane followed by washing.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC₅₀ values are calculated by fitting the data to a dose-response curve.
-
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the anti-proliferative effects of a compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are solubilized with a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The 50% growth inhibition (GI₅₀) values are calculated from the dose-response curves.
-
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable framework in the design and discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets, particularly protein kinases, have established it as a privileged structure in medicinal chemistry. The development of potent and selective inhibitors of c-KIT, PI3K, and EGFR based on this scaffold underscores its potential in oncology. Future research is likely to focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring new therapeutic applications beyond cancer, and leveraging the scaffold for the development of dual or multi-target inhibitors. The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation medicines.
References
An In-depth Technical Guide to the Physicochemical Properties of Thiazolo[5,4-b]pyridine Derivatives
Introduction
The thiazolo[5,4-b]pyridine scaffold is a privileged bicyclic heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1] Its structural similarity to biologically important purine analogues has positioned it as a versatile template for designing novel therapeutic agents.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including potent inhibition of key cellular kinases, making them promising candidates for the development of targeted therapies, particularly in oncology.[2][3][4]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound derivatives. It details their biological activities, the signaling pathways they modulate, and the experimental protocols used for their characterization, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The physicochemical properties of drug candidates are critical determinants of their pharmacokinetic and pharmacodynamic behavior, influencing solubility, permeability, metabolic stability, and ultimately, bioavailability.[5][6] While extensive experimental data for a wide range of this compound derivatives is not always available in consolidated form, the following table summarizes key computed properties for the parent scaffold and experimental data for select derivatives found in the literature.
Table 1: Physicochemical Properties of this compound and Select Derivatives
| Property | This compound (Parent Scaffold) | Derivative 14[1] | Derivative 19a[1] | Derivative 19d[1] |
| Molecular Formula | C₆H₄N₂S[7] | C₁₀H₁₂N₄S | C₂₂H₂₀F₂N₅O₄S₂ | C₁₇H₂₀N₅O₄S₂ |
| Molecular Weight ( g/mol ) | 136.18 (Computed)[7] | 220.29 (Calculated) | 520.55 (Calculated) | 422.48 (Calculated) |
| Melting Point (°C) | Not Available | 230–232 | 175–177 | 230–232 |
| XLogP3 | 1.6 (Computed)[7] | Not Available | Not Available | Not Available |
| Hydrogen Bond Donors | 0 (Computed)[7] | 1 (Calculated) | 1 (Calculated) | 2 (Calculated) |
| Hydrogen Bond Acceptors | 2 (Computed)[7] | 5 (Calculated) | 10 (Calculated) | 9 (Calculated) |
| Polar Surface Area (Ų) | 54 (Computed)[7] | Not Available | Not Available | Not Available |
| Rotatable Bond Count | 0 (Computed)[7] | Not Available | Not Available | Not Available |
Note: "Computed" values are derived from in silico models for the unsubstituted parent molecule. "Calculated" values are based on the reported chemical structures of synthesized derivatives.
Biological Activity as Kinase Inhibitors
A primary focus of research on this compound derivatives has been their potent activity as kinase inhibitors.[8] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Derivatives of this scaffold have been developed to target several important kinases, demonstrating nanomolar efficacy in some cases.[3][9]
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K signaling pathway is central to cell growth, proliferation, survival, and differentiation.[3] Certain 2-pyridyl, 4-morpholinyl substituted this compound analogues have been identified as highly potent PI3K inhibitors.[3][9]
Table 2: In Vitro PI3K Inhibitory Activity of Representative this compound Derivatives
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Reference |
| 19a | 3.6 | 38.7 | 4.9 | 5.2 | [1][3][9] |
c-KIT Inhibition
Mutations in the c-KIT receptor tyrosine kinase are primary drivers in gastrointestinal stromal tumors (GIST).[8] this compound derivatives have been synthesized to overcome resistance to established c-KIT inhibitors like imatinib.[2][8]
Epidermal Growth Factor Receptor (EGFR) Inhibition
More recent studies have explored these derivatives as inhibitors of EGFR-tyrosine kinase (EGFR-TK), targeting resistance mutations in non-small cell lung cancer. The lead compound 10k showed remarkable potency against various cancer cell lines.[10]
Table 3: Anti-proliferative and Enzymatic Activity of this compound Derivatives Against c-KIT and EGFR
| Compound/Drug | Target Kinase | Cell Line | Activity Type | Value (µM) | Reference |
| 6r | c-KIT (V560G/D816V) | - | IC₅₀ | 4.77 | [8][11] |
| Imatinib | c-KIT (V560G/D816V) | - | IC₅₀ | 37.93 | [11] |
| 6r | c-KIT | HMC1.2 | GI₅₀ | 1.15 | [8] |
| Imatinib | c-KIT | HMC1.2 | GI₅₀ | 27.14 | [8] |
| 10k | EGFR-TK | HCC827 | IC₅₀ | 0.010 | [10] |
| 10k | EGFR-TK | NCI-H1975 | IC₅₀ | 0.08 | [10] |
| Osimertinib | EGFR-TK | HCC827 | IC₅₀ | 0.012 | [10] |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.
Signaling Pathway Inhibition
To visually represent the mechanism of action, the following diagrams illustrate the points of intervention for this compound derivatives in key oncogenic signaling pathways.
Caption: PI3K signaling pathway and inhibition by this compound derivatives.
Caption: c-KIT signaling pathway and inhibition by this compound derivatives.
Experimental Protocols
Accurate determination of physicochemical and biological properties relies on standardized and robust experimental protocols.[5] The following sections outline the general methodologies employed in the characterization of this compound derivatives.
Physicochemical Property Determination
-
Solubility Measurement (Thermodynamic) :
-
Principle : Measures the concentration of a compound in a saturated aqueous buffer solution at equilibrium.[12]
-
Protocol : An excess of the solid compound is added to a phosphate-buffered saline (PBS) solution (typically at pH 7.4). The resulting suspension is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid. The concentration of the compound in the clear filtrate is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the result to a standard curve of known concentrations.[13]
-
-
Lipophilicity (LogP/LogD) Measurement :
-
Principle : The "shake-flask" method determines the partition coefficient of a compound between octanol and water, representing its lipophilicity.[6]
-
Protocol : The compound is dissolved in a biphasic system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD). The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete separation. The concentration of the compound in both the aqueous and octanol phases is determined via HPLC-UV or LC-MS/MS. The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[6]
-
Biological Activity Assays
-
Enzymatic Kinase Assay (e.g., Radiometric Assay for c-KIT) :
-
Principle : This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[11]
-
Protocol : The purified kinase (e.g., c-KIT) is incubated with a specific substrate peptide and [γ-³²P]ATP in an appropriate reaction buffer. Test compounds (derivatives) are added at various concentrations. The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 30°C) for a set time. The reaction is then stopped, and the radiolabeled substrate is separated from the free [γ-³²P]ATP, often by spotting the mixture onto phosphocellulose paper and washing away the free ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[11]
-
-
Cell-Based Proliferation Assay (MTT Assay) :
-
Principle : The MTT assay is a colorimetric method used to assess cell viability and proliferation. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10]
-
Protocol : Cancer cells (e.g., HMC1.2 or HCC827) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours). Following incubation, an MTT solution is added to each well, and the plates are incubated for several more hours to allow for formazan crystal formation. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The GI₅₀ value is calculated by comparing the absorbance of treated cells to untreated control cells.[10]
-
Caption: General experimental workflow for the evaluation of this compound derivatives.
Conclusion
This compound derivatives represent a highly promising class of compounds in modern drug discovery. Their favorable physicochemical properties, combined with potent and often selective inhibitory activity against critical disease-related kinases like PI3K, c-KIT, and EGFR, underscore their therapeutic potential. The continued exploration of structure-activity relationships, guided by robust physicochemical and biological profiling as outlined in this guide, will be crucial for optimizing this scaffold into next-generation clinical candidates.
References
- 1. Identification of Novel this compound Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel this compound derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
Thiazolo[5,4-b]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-b]pyridine core is a heteroaromatic bicyclic system that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, making it a "privileged structure" in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their role as kinase inhibitors and their emerging applications in other therapeutic areas.
The this compound Scaffold: A Foundation for Diverse Biological Activity
The this compound nucleus, an isostere of purine, serves as a versatile template for the development of potent and selective modulators of various enzymes and receptors. Its unique electronic properties and a rich potential for diverse substitutions have enabled the generation of libraries of compounds with a broad spectrum of pharmacological activities. These activities range from the well-established inhibition of protein kinases implicated in oncology to emerging roles in inflammation, neuroprotection, and infectious diseases.
Therapeutic Applications and Biological Activity
Kinase Inhibition in Oncology
A primary focus of research on this compound derivatives has been their development as potent kinase inhibitors for the treatment of cancer.
c-KIT Inhibition: Mutations in the c-KIT proto-oncogene are a hallmark of gastrointestinal stromal tumors (GIST). This compound derivatives have been designed as inhibitors of c-KIT, demonstrating efficacy against both wild-type and imatinib-resistant mutant forms of the enzyme.[1][2]
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers. Several this compound-based compounds have emerged as potent and selective inhibitors of PI3K isoforms, highlighting their potential as targeted cancer therapies.[3][4]
Emerging Therapeutic Areas
Beyond oncology, the therapeutic potential of the this compound scaffold is being explored in other areas:
-
Anti-inflammatory Activity: Certain derivatives have shown promising anti-inflammatory effects, suggesting their potential for treating inflammatory disorders.[5][6]
-
Antimicrobial Activity: The structural motif has been incorporated into novel compounds exhibiting activity against various bacterial and fungal strains.[7][8][9]
Quantitative Biological Data
The following tables summarize the in vitro biological activities of representative this compound derivatives.
Table 1: Inhibitory Activity of this compound Derivatives against c-KIT Kinase
| Compound | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) | Reference |
| 6r | Not Reported | 4.77 | [1] |
| Imatinib | 0.27 | 37.93 | [10] |
| Sunitinib | 0.14 | 3.98 | [10] |
Table 2: Anti-proliferative Activity of this compound Derivatives in c-KIT-Dependent Cancer Cell Lines
| Compound | GIST-T1 GI50 (µM) | HMC1.2 (V560G/D816V) GI50 (µM) | Reference |
| 6r | ~0.02 | 1.15 | [1] |
| Imatinib | 0.02 | >10 | [1] |
| Sunitinib | Not Reported | Not Reported |
Table 3: Inhibitory Activity of this compound Derivatives against PI3K Isoforms
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| 19a | 3.6 | ~36 | 1.8 | 2.5 | [3][11] |
| 19b | 4.6 | Not Reported | Not Reported | Not Reported | [4] |
| 19c | 8.0 | Not Reported | Not Reported | Not Reported | [4] |
Experimental Protocols
General Synthesis of this compound Derivatives (c-KIT Inhibitors)[1]
A general synthetic route to key this compound derivatives targeting c-KIT is outlined below.
Step 1: Aminothiazole Formation Commercially available 3-amino-5-bromo-2-chloropyridine is reacted with potassium thiocyanate to yield the corresponding aminothiazole.
Step 2: Boc Protection The amino group of the aminothiazole is protected with a di-tert-butyl dicarbonate (Boc) group.
Step 3: Suzuki Cross-Coupling The Boc-protected intermediate is coupled with a suitable boronic acid pinacol ester (e.g., 2-methyl-5-nitrophenylboronic acid pinacol ester) using a palladium catalyst.
Step 4: Nitro Group Reduction The nitro group is reduced to an amine, providing a key intermediate for further diversification.
Step 5: Amide Coupling or Urea Formation The final derivatives are synthesized by reacting the key intermediate with various carboxylic acids (amide formation) or isocyanates (urea formation).
Step 6: Boc Deprotection The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final products.
In Vitro c-KIT Enzymatic Assay[1]
The inhibitory activity of compounds against c-KIT kinase is determined using a bioluminescent-based ADP-Glo™ Kinase Assay.
-
The c-KIT enzyme is incubated with the test compound at various concentrations in a buffer solution.
-
The kinase reaction is initiated by the addition of a substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of ADP produced is quantified using the ADP-Glo™ reagent and a luminometer.
-
IC50 values are calculated from the dose-response curves.
In Vitro PI3K Enzymatic Assay[3][4]
The inhibitory potency of compounds against PI3K isoforms is assessed using a commercially available PI3K HTRF™ Kinase Assay Kit.
-
Recombinant PI3K isoforms are incubated with the test compounds at various concentrations.
-
The kinase reaction is initiated by the addition of PIP2 and ATP.
-
The reaction is stopped, and the amount of PIP3 produced is detected using a specific antibody and a fluorescent tracer.
-
The signal is measured using a microplate reader, and IC50 values are determined.
Cell Viability (MTT) Assay[1]
The anti-proliferative effects of the compounds on cancer cell lines are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for 72 hours.
-
MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
GI50 (50% growth inhibition) values are calculated from the resulting dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Caption: The c-KIT signaling pathway and the inhibitory action of this compound derivatives.
Caption: The PI3K/AKT signaling pathway, a key target for this compound inhibitors.
References
- 1. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Novel this compound Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eujournal.org [eujournal.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Discovery of Novel Thiazolo[5,4-b]pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This core is present in a multitude of bioactive compounds and has become a focal point for the development of novel kinase inhibitors.[2] Protein kinases, crucial regulators of cellular processes, are prominent targets in drug discovery, particularly in oncology.[3] The development of small molecule inhibitors that can selectively target specific kinases is a key strategy for creating next-generation therapeutics.[1] This guide provides a comprehensive overview of the discovery, evaluation, and mechanism of action of novel this compound-based kinase inhibitors, focusing on key targets such as c-KIT and PI3K.
Kinase Targets and Inhibitory Activity
The this compound scaffold has been successfully utilized to develop potent inhibitors against several important kinase targets. Structure-Activity Relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds.[4][5]
The c-KIT receptor tyrosine kinase is a critical target in cancers like gastrointestinal stromal tumors (GIST).[4] Overcoming resistance to established inhibitors such as imatinib is a major clinical challenge.[4] Novel this compound derivatives have been designed and synthesized to address this resistance.[4][6]
Quantitative Data: c-KIT Inhibitory Activity
One notable derivative, compound 6r , has shown potent activity against both wild-type and imatinib-resistant c-KIT mutants.[4][7] Its enzymatic and anti-proliferative activities are benchmarked against standard-of-care inhibitors in the tables below.[7]
Table 1: Enzymatic Inhibitory Activity against c-KIT Kinase [7] Lower IC50 values indicate greater potency.
| Compound/Drug | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V Mutant) IC50 (µM) |
|---|---|---|
| Compound 6r | Not Reported | 4.77 |
| Imatinib | 0.27 | 37.93 |
| Sunitinib | 0.14 | 3.98 |
Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines [7] Lower GI50 values indicate greater anti-proliferative activity.
| Compound/Drug | GIST-T1 (c-KIT exon 11 mutation) GI50 (µM) | HMC1.2 (c-KIT V560G/D816V) GI50 (µM) |
|---|---|---|
| Compound 6r | 1.15 | Not Reported |
| Imatinib | 0.05 | 27.11 |
| Sunitinib | 0.10 | 0.03 |
Compound 6r demonstrates significantly improved enzymatic inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant compared to imatinib.[4] Furthermore, it effectively suppresses the proliferation of GIST-T1 cancer cells and induces apoptosis and cell cycle arrest by blocking c-KIT downstream signaling.[2][4]
c-KIT Signaling Pathway
The c-KIT signaling pathway is initiated by the binding of its ligand, Stem Cell Factor (SCF), leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways like PI3K-AKT and MAPK, which promote cell proliferation and survival.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 2. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | MDPI [mdpi.com]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel this compound Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
The Rising Therapeutic Potential of Substituted Thiazolo[5,4-b]pyridine Analogues: A Technical Overview
For Immediate Release
In the landscape of medicinal chemistry, the thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the diverse therapeutic applications of substituted this compound analogues, with a focus on their anticancer and antimicrobial properties. Through a comprehensive review of recent literature, this paper synthesizes quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways to illuminate the therapeutic promise of this versatile heterocyclic system.
A Versatile Scaffold with Diverse Biological Activities
The this compound core, a fusion of thiazole and pyridine rings, has been the subject of extensive research due to its structural similarity to other biologically important purine isosteres.[1] This unique arrangement has given rise to a multitude of analogues with a wide spectrum of pharmacological effects, including but not limited to:
-
Anticancer Activity: Particularly as inhibitors of key kinases involved in oncogenic signaling pathways.
-
Antimicrobial Activity: Showing promise against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Properties: Demonstrating potential in modulating inflammatory responses.[2]
-
Other Therapeutic Areas: Including activity as H3 receptor antagonists, DNA gyrase B inhibitors, and glucokinase activators.[1]
This guide will primarily focus on the anticancer and antimicrobial activities, where a significant body of quantitative and mechanistic data is available.
Anticancer Activity: Targeting Key Oncogenic Kinases
A significant thrust in the exploration of this compound analogues has been in the realm of oncology, where they have shown potent inhibitory activity against several crucial kinases.
c-KIT Inhibition in Gastrointestinal Stromal Tumors (GIST)
One of the most promising applications of this scaffold is in overcoming resistance to existing therapies in gastrointestinal stromal tumors (GIST). Certain derivatives have been identified as potent inhibitors of the c-KIT kinase, a key driver in many GIST cases.[3][4] Notably, some analogues have demonstrated efficacy against imatinib-resistant c-KIT mutants.[3]
Quantitative Data Summary: c-KIT Inhibition
| Compound/Drug | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) | GIST-T1 (c-KIT exon 11 mutation) GI50 (µM) | HMC1.2 (V560G/D816V c-KIT) GI50 (µM) | Reference |
| 6r | Not Reported | 4.77 | Not Reported | 1.15 | [3][5] |
| Imatinib | 0.27 | 37.93 | Not Reported | Not Reported | [5] |
| Sunitinib | 0.14 | 3.98 | Not Reported | Not Reported | [5] |
Lower IC50 and GI50 values indicate greater potency.
Experimental Protocol: Radiometric Biochemical Kinase Assay for c-KIT
This assay quantifies the enzymatic activity of c-KIT by measuring the transfer of a radiolabeled phosphate group from ATP to a substrate.[5]
-
Incubation: The c-KIT kinase is incubated with various concentrations of the test compound.
-
Reaction Initiation: The kinase reaction is started by adding a substrate and [γ-³²P]ATP.
-
Controlled Reaction: The reaction proceeds for a defined time at a controlled temperature.
-
Reaction Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the free radiolabeled ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity, is measured using a scintillation counter.[5]
Signaling Pathway: c-KIT
The following diagram illustrates the c-KIT signaling pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway is a key therapeutic strategy in GIST.
Caption: Simplified c-KIT signaling pathway and the inhibitory action of this compound analogues.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K signaling pathway is another critical target in cancer therapy, as its dysregulation is implicated in cell growth, proliferation, and survival.[6] Novel 2-pyridyl, 4-morpholinyl substituted this compound analogues have been synthesized and shown to be potent PI3K inhibitors.[1]
Quantitative Data Summary: PI3K Inhibition
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| 19a | 3.6 | ~36 | Potent (nM) | Potent (nM) | [1][6] |
| 19b | Potent (nM) | Not Reported | Not Reported | Not Reported | [1] |
| 19c | Potent (nM) | Not Reported | Not Reported | Not Reported | [1] |
Lower IC50 values indicate greater potency.
Experimental Protocol: PI3K Enzymatic Assay
The inhibitory activity of the compounds against PI3K isoforms is typically determined using a luminescence-based assay.
-
Reagent Preparation: Prepare assay buffer, kinase solution, and substrate solution.
-
Compound Dispensing: Dispense varying concentrations of the test compounds into a multi-well plate.
-
Kinase Reaction: Add the kinase and substrate to the wells and incubate to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity. The signal is often a luminescent readout.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Signaling Pathway: PI3K
The diagram below outlines the PI3K signaling pathway and illustrates how this compound analogues can intervene.
Caption: The PI3K signaling cascade and its inhibition by this compound derivatives.
Antimicrobial Activity
In addition to their anticancer properties, this compound derivatives have demonstrated notable antimicrobial activity.[7] This dual activity makes them particularly interesting scaffolds for further development.
Quantitative Data Summary: Antimicrobial Activity
| Compound | Pseudomonas aeruginosa MIC (µM) | Escherichia coli MIC (µM) | Reference |
| 3g | 0.21 | 0.21 | [7] |
Lower MIC (Minimum Inhibitory Concentration) values indicate greater antimicrobial activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method.
-
Compound Preparation: A serial dilution of the test compound is prepared in a multi-well plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: Antimicrobial Screening
The following workflow outlines the general process for screening compounds for antimicrobial activity.
Caption: A typical workflow for the evaluation of antimicrobial activity of novel compounds.
Conclusion and Future Directions
Substituted this compound analogues represent a highly versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The ability to functionalize the core structure at various positions allows for the fine-tuning of activity and selectivity against different biological targets.[3] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to advance them towards clinical development. The dual anticancer and antimicrobial activities observed for some analogues may also open up new avenues for the development of novel therapies for complex diseases.
References
- 1. Identification of Novel this compound Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review Reports - Identification of Thiazolo[5,4-<i>b</i>]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
Thiazolo[5,4-b]pyridine: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-b]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purine has established it as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.[1][2] This guide provides a comprehensive overview of the this compound core, including its structure, nomenclature, synthesis, key reactions, and its burgeoning role in drug discovery, with a particular focus on its application as a scaffold for kinase inhibitors.
Core Structure and Nomenclature
The this compound scaffold consists of a thiazole ring fused to a pyridine ring. The fusion occurs at the 5 and 4 positions of the thiazole ring and the 'b' face of the pyridine ring, respectively.
Structure and Numbering:
The standard IUPAC numbering for the this compound ring system is as follows:
Caption: Numbering of the this compound core.
Nomenclature:
The systematic name for this heterocyclic system is [1]this compound .[3] Substituents are named and numbered according to their position on this core structure. For example, a bromine atom at position 6 would be named 6-bromothis compound.
Synthesis of the this compound Core
Several synthetic routes to the this compound scaffold have been reported, often starting from substituted pyridines. A common strategy involves the construction of the thiazole ring onto a pre-existing pyridine derivative.
A representative synthetic scheme is the reaction of an appropriately substituted chloronitropyridine with a thioamide or thiourea.[4] Another versatile method involves the intramolecular cyclization of a substituted pyridine bearing a thiocyanate and an amino group.[2]
General Synthetic Workflow:
References
Exploring the Chemical Space of Thiazolo[5,4-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activity, and therapeutic potential of Thiazolo[5,4-b]pyridine derivatives, a promising scaffold in modern medicinal chemistry.
The fusion of thiazole and pyridine rings to form the this compound core has emerged as a privileged scaffold in the development of novel therapeutic agents. These derivatives have demonstrated a wide range of biological activities, attracting significant interest from researchers in drug discovery and development. This technical guide provides a comprehensive overview of the chemical space of this compound derivatives, with a focus on their synthesis, kinase inhibitory effects, and anti-inflammatory potential. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to aid researchers in this field.
A Versatile Scaffold with Diverse Biological Activities
This compound derivatives have been identified as potent modulators of various biological targets. Their structural similarity to other biologically important fused heterocyclic systems has spurred extensive investigation into their therapeutic applications.[1] Notably, these compounds have shown significant promise as:
-
Kinase Inhibitors: A primary area of investigation for this compound derivatives is in the realm of oncology, specifically as inhibitors of protein kinases.[2] They have been successfully designed to target kinases such as c-KIT and Phosphoinositide 3-kinase (PI3K), which are crucial in cancer cell signaling pathways.[2][3]
-
Anti-inflammatory Agents: Several derivatives of the isomeric Thiazolo[4,5-b]pyridine scaffold have demonstrated considerable anti-inflammatory effects, suggesting a potential avenue of exploration for the this compound core as well.[4][5]
-
Other Therapeutic Areas: The versatility of the this compound scaffold extends beyond oncology and inflammation, with derivatives also being investigated for antimicrobial and other activities.[1]
Synthesis of the this compound Core
A variety of synthetic strategies have been employed for the construction of the this compound ring system.[1] A common and effective method involves a multi-step synthesis starting from commercially available substituted pyridines.
A representative synthetic scheme is outlined below, starting from 3-amino-5-bromo-2-chloropyridine. This pathway involves the formation of an aminothiazole ring, followed by functionalization through cross-coupling reactions to introduce diverse substituents.
Caption: General synthetic route for this compound derivatives.
Key Signaling Pathways Targeted by this compound Derivatives
1. The c-KIT Signaling Pathway:
The proto-oncogene c-KIT, a receptor tyrosine kinase, is a critical target in the treatment of various cancers, including gastrointestinal stromal tumors (GIST).[2] Mutations in c-KIT can lead to its constitutive activation, driving uncontrolled cell proliferation. This compound derivatives have been developed as potent inhibitors of c-KIT, including imatinib-resistant mutants.[2][6]
The diagram below illustrates the canonical c-KIT signaling pathway and the point of intervention for this compound inhibitors.
Caption: Inhibition of the c-KIT signaling pathway.
2. The PI3K/AKT Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade often dysregulated in cancer. PI3Ks are a family of lipid kinases that, upon activation, trigger a series of downstream events culminating in cell growth, proliferation, and survival. Certain this compound analogues have been identified as potent PI3K inhibitors.[3][7]
The following diagram depicts the PI3K/AKT pathway and the inhibitory action of this compound derivatives.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Quantitative Biological Data
The biological activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal growth inhibition (GI50) in cell-based assays. The following tables summarize key data for representative compounds against c-KIT and PI3K.
Table 1: Enzymatic Inhibitory Activity (IC50) of this compound Derivatives against c-KIT
| Compound | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V Mutant) IC50 (µM) | Reference |
| 6r | Not Reported | 4.77 | [2][8] |
| Imatinib | 0.27 | 37.93 | [8] |
| Sunitinib | 0.14 | 3.98 | [8] |
Table 2: Anti-proliferative Activity (GI50) of this compound Derivatives in c-KIT Dependent Cancer Cell Lines
| Compound | GIST-T1 (c-KIT exon 11 mutation) GI50 (µM) | HMC1.2 (c-KIT V560G/D816V) GI50 (µM) | Reference |
| 6r | 0.02 | 1.15 | [2][8] |
| Imatinib | 0.02 | > 10 | [2] |
| Sunitinib | 0.01 | 0.05 | [2] |
Table 3: Enzymatic Inhibitory Activity (IC50) of this compound Derivatives against PI3K Isoforms
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| 19a | 3.6 | ~36 | nanomolar | nanomolar | [3][7] |
| 19b | nanomolar | Not Reported | Not Reported | Not Reported | [3][9] |
| 19c | nanomolar | Not Reported | Not Reported | Not Reported | [3][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines of key experimental protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Procedure for this compound Derivatives: [2]
-
Aminothiazole Formation: Commercially available 3-amino-5-bromo-2-chloropyridine is reacted with potassium thiocyanate in acetic acid to yield the 2-aminothis compound scaffold.
-
Boc Protection: The amino group of the scaffold is protected with di-tert-butyl dicarbonate (Boc anhydride) to facilitate subsequent reactions.
-
Suzuki Cross-Coupling: The protected intermediate is coupled with a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) to introduce aryl or heteroaryl substituents.
-
Nitro Group Reduction (if applicable): If the coupled substituent contains a nitro group, it is reduced to an amine using a reducing agent such as iron powder or tin(II) chloride.
-
Final Modifications and Deprotection: Further modifications can be made to the molecule, followed by the removal of the Boc protecting group under acidic conditions to yield the final this compound derivative.
Radiometric Biochemical Kinase Assay (for c-KIT inhibition): [8]
-
Incubation: The target kinase (e.g., c-KIT) is incubated with varying concentrations of the test compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate and [γ-³²P]ATP.
-
Reaction Progression: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting onto a filter membrane.
-
Separation and Detection: The radiolabeled substrate is separated from the unreacted [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity, is then measured using a scintillation counter or phosphorimager.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability (Anti-proliferative) Assay: [8]
-
Cell Seeding: Cancer cell lines (e.g., GIST-T1, HMC1.2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).
-
Data Analysis: The GI50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Experimental Workflow for Kinase Inhibitor Drug Discovery
The discovery and development of novel kinase inhibitors, including this compound derivatives, typically follows a structured workflow. This process begins with the synthesis of a library of compounds and progresses through a series of in vitro and in vivo evaluations to identify promising drug candidates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel this compound Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Thiazolo[5,4-b]pyridine Library for Anticancer Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. This guide provides a comprehensive overview of the initial screening of a this compound library, detailing the experimental protocols, summarizing key quantitative data, and illustrating the underlying signaling pathways. The focus is on providing a technical framework for researchers and drug development professionals engaged in the discovery of new oncology therapeutics.
Introduction to Thiazolo[5,4-b]pyridines in Oncology
This compound derivatives have garnered considerable attention due to their diverse biological activities, including potent inhibition of various kinases implicated in cancer progression.[1][2] These compounds have shown promise against a range of malignancies, including gastrointestinal stromal tumors (GIST), non-small cell lung cancer (NSCLC), breast cancer, and leukemia.[3][4][5][6] The core structure allows for extensive chemical modification, enabling the generation of large libraries for screening and subsequent structure-activity relationship (SAR) studies.[1][7]
The primary mechanism of action for many of these derivatives involves the inhibition of protein kinases, such as c-KIT, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), which are crucial regulators of cell proliferation, survival, and differentiation.[3][4][5] Dysregulation of these kinase signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Data Presentation: Summary of Anticancer Activity
The initial screening of a this compound library typically involves evaluating the cytotoxic and anti-proliferative effects of the compounds against a panel of cancer cell lines. The following tables summarize the quantitative data from key studies, showcasing the potency of representative compounds.
Table 1: Enzymatic Inhibitory Activity of this compound Derivatives
| Compound/Drug | Target Kinase | IC50 (µM) | Reference |
| Compound 6r | c-KIT (V560G/D816V) | 4.77 | [3][8] |
| Imatinib | c-KIT (Wild-Type) | 0.27 | [8] |
| Imatinib | c-KIT (V560G/D816V) | 37.93 | [8] |
| Sunitinib | c-KIT (Wild-Type) | 0.14 | [8] |
| Sunitinib | c-KIT (V560G/D816V) | 3.98 | [8] |
| Compound 10k | EGFR-TK | 0.010 (vs. HCC827) | [5] |
| Osimertinib | EGFR-TK | Not Reported | [5] |
| Compound 19a | PI3Kα | 0.0036 | [2] |
Lower IC50 values indicate greater potency.[8]
Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay Type | GI50/IC50 (µM) | Reference |
| Compound 6r | GIST-T1 | Cell-based | 0.02 (GI50) | [1] |
| Compound 6r | HMC1.2 | Cell-based | 1.15 (GI50) | [1][3] |
| Imatinib | GIST-T1 | Cell-based | 0.02 (GI50) | [1] |
| Compound 10k | HCC827 | MTT | 0.010 (IC50) | [5] |
| Compound 10k | NCI-H1975 | MTT | 0.08 (IC50) | [5] |
| Compound 10k | A-549 | MTT | 0.82 (IC50) | [5] |
| Thiazolo-pyridopyrimidine 4c | MCF-7 | SRB | Promising Activity | [9] |
| Thiazolo-pyridopyrimidine 4a | MDAMB-231 | SRB | Promising Activity | [9] |
| TPBTH Derivative | HepG2 | MTT | 24.7 (IC50, µg/ml) | [10] |
| TPBTH Derivative | MCF-7 | MTT | 42.6 (IC50, µg/ml) | [10] |
| TPBTH Derivative | HCT-116 | MTT | 15.87 (IC50, µg/ml) | [10] |
| TPBTH Derivative | PC-3 | MTT | 168.9 (IC50, µg/ml) | [10] |
Lower GI50/IC50 values indicate greater anti-proliferative activity.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of screening results. The following sections outline the protocols for key experiments cited in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the target kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.[8]
Procedure:
-
Incubate the target kinase (e.g., c-KIT) with varying concentrations of the test compound.[8]
-
Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.[8]
-
Allow the reaction to proceed for a defined time at a controlled temperature.[8]
-
Stop the reaction and separate the radiolabeled substrate from the free [γ-³²P]ATP.[8]
-
Quantify the radioactivity incorporated into the substrate using a scintillation counter.[8]
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic and anti-proliferative effects of the compounds on cancer cells.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cancer cells (e.g., HCC827, A549, HepG2, MCF-7) in 96-well plates and allow them to adhere overnight.[5][10]
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24-72 hours).[10] A small percentage of DMSO (maximal 0.1%) can be used as a vehicle control.[10]
-
Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Principle: The SRB assay is a colorimetric assay that measures cell density based on the binding of the SRB dye to cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.
Procedure:
-
Culture human breast cancer cell lines (e.g., MCF-7, MDAMB-231) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.[4]
-
Harvest cells at the subconfluent growth stage using trypsin-EDTA and ensure cell viability is greater than 98% using a trypan blue exclusion assay.[4]
-
Seed the cells in 96-well plates and treat with test compounds.
-
After the incubation period, fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Determine the GI50 value, the concentration at which the compound inhibits cell growth by 50%.
Apoptosis Assay (Flow Cytometry)
This assay quantifies the induction of programmed cell death (apoptosis) by the test compounds.
Principle: Apoptosis is characterized by specific morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the cell membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), is used to detect early apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, is used to identify late apoptotic and necrotic cells.
Procedure:
-
Treat cancer cells (e.g., A549, HCC827) with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).[5][11]
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer. At least 10,000 cells should be analyzed per sample.[11]
-
Perform quadrant analysis to distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[11]
Cell Cycle Analysis (Flow Cytometry)
This assay determines the effect of the test compounds on the progression of the cell cycle.
Principle: The cell cycle consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The DNA content of the cells varies depending on the phase of the cell cycle. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is then measured by flow cytometry, allowing for the quantification of the percentage of cells in each phase of the cell cycle.
Procedure:
-
Treat cancer cells with the test compound for a specific duration.
-
Harvest and fix the cells in cold ethanol.
-
Wash the fixed cells and treat them with RNase to remove RNA.
-
Stain the cells with a PI solution.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram is analyzed to determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[12][13]
Visualization of Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying the anticancer activity of thiazolo[5,4-b]pyridines is crucial for their rational design and development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
// Nodes SCF [label="SCF", fillcolor="#FBBC05", fontcolor="#202124"]; cKIT [label="c-KIT Receptor\n(this compound Target)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges SCF -> cKIT [label=" Binds & Activates"]; cKIT -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; cKIT -> PI3K; PI3K -> AKT; AKT -> Survival; } . Caption: The c-KIT signaling pathway, a key target of this compound derivatives.
// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR\n(this compound Target)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GRB2_SOS [label="GRB2/SOS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges EGF -> EGFR [label=" Binds & Activates"]; EGFR -> GRB2_SOS; GRB2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; EGFR -> PI3K; PI3K -> AKT; AKT -> Survival; } . Caption: The EGFR signaling cascade, another important therapeutic target for this compound class.
Experimental Workflows
// Nodes Library [label="this compound\nLibrary Synthesis", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryScreening [label="Primary Screening\n(e.g., MTT/SRB Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitIdentification [label="Hit Identification\n(Potent Compounds)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SecondaryScreening [label="Secondary Screening\n(Kinase Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MechanismStudies [label="Mechanism of Action\n(Apoptosis, Cell Cycle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LeadOptimization [label="Lead Optimization\n(SAR Studies)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Library -> PrimaryScreening; PrimaryScreening -> HitIdentification; HitIdentification -> SecondaryScreening [label=" Confirmed Hits"]; SecondaryScreening -> MechanismStudies; MechanismStudies -> LeadOptimization; } . Caption: A generalized workflow for the initial anticancer screening of a compound library.
Conclusion and Future Directions
The initial screening of this compound libraries has successfully identified several promising lead compounds with potent anticancer activity. The data presented in this guide highlights the potential of this scaffold in targeting key oncogenic kinases and inducing cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.
Future research in this area should focus on:
-
Lead Optimization: Further derivatization of the most potent hits to improve their efficacy, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluation of the lead compounds in preclinical animal models to assess their in vivo efficacy and safety profiles.
-
Target Deconvolution: For compounds with unknown mechanisms, identifying their specific molecular targets is crucial for further development.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing anticancer drugs to overcome drug resistance and enhance therapeutic outcomes.
This in-depth technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of this compound-based anticancer drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel this compound Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel this compound derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. actascientific.com [actascientific.com]
- 11. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Thiazolo[5,4-b]pyridine: A Bioisosteric Scaffold for Purine-Targeting Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity, is a cornerstone of rational drug design. Purines, the fundamental building blocks of nucleic acids, are also critical components of cofactors (e.g., ATP) and signaling molecules. This makes purine-binding sites on enzymes, such as kinases and G-protein coupled receptors, attractive targets for therapeutic intervention. However, selectivity and metabolic stability can be challenges when developing purine-based drugs.
The Thiazolo[5,4-b]pyridine scaffold has emerged as a highly effective purine isostere. By replacing the imidazole ring of a purine with a thiazole ring, this heterocyclic system maintains key hydrogen bonding features and spatial arrangements necessary for binding to purine-binding pockets while offering distinct electronic properties and vectors for chemical modification. This guide provides a technical overview of the structural similarity of this compound to purines and its application in developing potent and selective kinase inhibitors.
Core Structural Similarity and Bioisosteric Relationship
The structural analogy between purine and this compound is the key to its utility. The nitrogen atoms in the pyridine and thiazole rings of the this compound scaffold can mimic the hydrogen bond donor and acceptor patterns of the pyrimidine and imidazole rings in purine, allowing it to fit into ATP-binding sites on various kinases.
Caption: Bioisosteric relationship between Purine and this compound scaffolds.
Application in Kinase Inhibition: Quantitative Data
The this compound scaffold has been successfully employed to develop potent inhibitors for various kinases, including Phosphoinositide 3-kinases (PI3Ks) and c-KIT, which are crucial targets in oncology.[1][2]
Phosphoinositide 3-Kinase (PI3K) Inhibition
Derivatives of this compound have demonstrated potent, nanomolar-level inhibition across multiple isoforms of PI3K.[3] The data below summarizes the inhibitory activity of a representative compound (19a ) against Class I PI3K isoforms.[3]
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
| 19a | 3.6 | 38.4 | 5.2 | 4.8 |
| Data sourced from Molecules (2020).[3] |
c-KIT Inhibition and Overcoming Imatinib Resistance
This compound derivatives have also been developed as inhibitors of the c-KIT kinase, a key driver in gastrointestinal stromal tumors (GIST).[4] Notably, certain derivatives show superior activity against imatinib-resistant c-KIT mutations compared to the standard-of-care drug itself.[1][5]
| Compound/Drug | c-KIT (Wild-Type) IC₅₀ (µM) | c-KIT (V560G/D816V Mutant) IC₅₀ (µM) |
| Compound 6r | Not Reported | 4.77 |
| Imatinib | 0.27 | 37.93 |
| Sunitinib | 0.14 | 3.98 |
| Data sourced from BenchChem (2025) and Molecules (2020).[1][5] |
The data clearly indicates that while Imatinib loses significant potency against the resistant double mutant, the this compound derivative 6r maintains activity comparable to Sunitinib, highlighting the scaffold's potential in overcoming clinical resistance.[5]
Experimental Protocols
The determination of inhibitory activity (IC₅₀) is a critical step in the evaluation of novel compounds. Below are detailed methodologies for a typical in vitro kinase assay and a cell-based anti-proliferative assay.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard procedure for measuring the enzymatic activity of a kinase in the presence of an inhibitor by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate.[5]
1. Materials:
-
Purified kinase (e.g., c-KIT)
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP
-
Test Compounds (e.g., this compound derivatives) dissolved in DMSO
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Stop Solution (e.g., Phosphoric acid)
-
96-well filter plates
-
Scintillation counter
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide concentration range.
-
Reaction Setup: In a 96-well plate, add 5 µL of diluted test compound or DMSO (as a vehicle control).
-
Kinase Addition: Add 10 µL of the kinase solution (pre-diluted in kinase reaction buffer) to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture (containing the specific substrate and [γ-³²P]ATP).
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme kinetics.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Separation: Transfer the reaction mixture to a filter plate to separate the radiolabeled substrate from the free [γ-³²P]ATP. Wash the wells multiple times with a wash buffer.
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the logarithm of inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ value.
Caption: General workflow for an in vitro radiometric kinase assay.[5]
Signaling Pathways and Mechanism of Action
This compound-based PI3K inhibitors act on a central node in cellular signaling. The PI3K/AKT/mTOR pathway is a critical intracellular cascade that regulates cell cycle, proliferation, survival, and growth.[6][7] Its aberrant activation is a hallmark of many cancers.[8] By inhibiting PI3K, these compounds can effectively shut down these downstream pro-survival signals.
Caption: The PI3K/AKT/mTOR pathway and the inhibitory action of Thiazolo[5,4-b]pyridines.[6][8]
References
- 1. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel this compound Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
The Thiazolo[5,4-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning role of the thiazolo[5,4-b]pyridine core in the development of novel therapeutics. This whitepaper details the synthesis, biological activity, and mechanisms of action of this versatile heterocyclic scaffold across key therapeutic areas, including oncology, neurodegenerative diseases, metabolic disorders, and infectious diseases.
The this compound nucleus, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. Its rigid, planar structure and the strategic placement of nitrogen and sulfur atoms provide a unique framework for designing potent and selective modulators of enzyme and receptor activity. This guide provides an in-depth review of the current landscape of drug discovery efforts centered on this promising scaffold.
Therapeutic Applications in Oncology
The this compound core has been extensively explored in the development of novel anti-cancer agents, particularly as inhibitors of protein kinases that are critical for tumor growth and survival.
c-KIT Kinase Inhibitors for Gastrointestinal Stromal Tumors (GIST)
Mutations in the c-KIT receptor tyrosine kinase are a primary driver of gastrointestinal stromal tumors (GIST). This compound derivatives have been designed to overcome resistance to existing therapies, such as imatinib. Notably, the derivative 6r has shown significant promise, exhibiting potent inhibitory activity against both wild-type and imatinib-resistant c-KIT mutants.[1]
Table 1: Quantitative Activity of this compound c-KIT Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| 6r | c-KIT (V560G/D816V double mutant) | 4.77 | HMC1.2 | 1.15 | [1] |
| Imatinib | c-KIT (V560G/D816V double mutant) | 37.93 | HMC1.2 | >10 | [1] |
| Sunitinib | c-KIT (V560G/D816V double mutant) | 3.98 | HMC1.2 | 0.05 | [2] |
IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition concentration.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines have been developed as potent PI3K inhibitors.[3][4][5] Compound 19a from this series displays nanomolar potency against multiple PI3K isoforms.[3][4][5]
Table 2: Quantitative Activity of this compound PI3K Inhibitors
| Compound | PI3K Isoform | IC50 (nM) | Reference |
| 19a | PI3Kα | 3.6 | [3][5] |
| PI3Kβ | ~36 | [4] | |
| PI3Kγ | 1.8 | [4] | |
| PI3Kδ | 2.5 | [4] |
IC50: Half maximal inhibitory concentration.
Signaling Pathway Inhibition
The inhibition of c-KIT and PI3K by this compound derivatives leads to the blockade of downstream signaling cascades that are essential for cancer cell proliferation and survival.
References
- 1. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Novel this compound Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Multi-step Synthesis of Thiazolo[5,4-b]pyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the multi-step synthesis of Thiazolo[5,4-b]pyridine analogues, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors.[1][2][3] The following sections detail the synthetic strategies, experimental procedures, and relevant data for the preparation of these valuable compounds.
I. Synthetic Strategies
The synthesis of the this compound scaffold can be achieved through several strategic approaches. A common and effective method involves the construction of the thiazole ring onto a pre-functionalized pyridine core. One such route commences with a substituted aminopyridine, which undergoes cyclization to form the fused this compound system. Subsequent functionalization at various positions allows for the generation of a library of analogues for structure-activity relationship (SAR) studies.[1]
A notable multi-step synthesis for novel this compound derivatives, particularly those investigated as c-KIT inhibitors, starts from commercially available 3-amino-5-bromo-2-chloropyridine.[1] This pathway involves the formation of an aminothiazole, followed by protection of the amino group, Suzuki cross-coupling to introduce aryl substituents, reduction of a nitro group to a key amine intermediate, and finally, amide or urea formation to yield the target compounds.[1]
Alternative approaches include a one-step synthesis from an appropriately substituted chloronitropyridine and a thioamide or thiourea, which can be particularly useful for preparing 6-nitrothis compound derivatives.[4]
II. Experimental Protocols
This section provides detailed experimental protocols for a multi-step synthesis of this compound derivatives, adapted from established literature procedures.[1]
Protocol 1: Synthesis of 5-bromo-thiazolo[5,4-b]pyridin-2-amine (Compound 2)
-
Reaction Setup: In a round-bottom flask, suspend 3-amino-5-bromo-2-chloropyridine (1 equivalent) in a suitable solvent.
-
Reagent Addition: Add potassium thiocyanate (KSCN) and hydrochloric acid (HCl).
-
Reaction Conditions: Heat the mixture at 100 °C for 12 hours.
-
Work-up and Purification: After cooling, the reaction mixture is worked up to isolate the crude product. Purification is typically achieved by recrystallization or column chromatography to yield 5-bromo-thiazolo[5,4-b]pyridin-2-amine.
Protocol 2: Boc Protection of the Amino Group (Compound 3)
-
Reaction Setup: Dissolve 5-bromo-thiazolo[5,4-b]pyridin-2-amine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified to afford the Boc-protected product.
Protocol 3: Suzuki Cross-Coupling (Compound 4)
-
Reaction Setup: To a reaction vessel, add the Boc-protected 5-bromo-thiazolo[5,4-b]pyridin-2-amine (1 equivalent), an appropriate boronic acid pinacol ester (e.g., 2-methyl-5-nitrophenylboronic acid pinacol ester), a palladium catalyst such as Pd(dppf)Cl₂, and a base like sodium carbonate.
-
Solvent: Use a solvent system such as a mixture of 1,2-dimethoxyethane (DME) and water.
-
Reaction Conditions: Heat the mixture at 100 °C for 3 hours.
-
Work-up and Purification: After cooling, the mixture is extracted, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography.
Protocol 4: Nitro Group Reduction (Compound 5)
-
Reaction Setup: Dissolve the product from the Suzuki coupling (Compound 4) in a mixture of solvents like THF, methanol, and water.
-
Reagent Addition: Add iron powder and ammonium chloride.
-
Reaction Conditions: Heat the reaction mixture at 70 °C for 1 hour.
-
Work-up and Purification: Filter the reaction mixture to remove the iron powder. The filtrate is then concentrated, and the resulting residue is purified to yield the key amine intermediate.
Protocol 5: Amide or Urea Formation and Deprotection (Final Compounds 6a-w, 7a-h)
-
Amide Formation:
-
Reaction Setup: To the amine intermediate (Compound 5), add the desired carboxylic acid, a coupling agent like HATU, and a base such as DIPEA in a solvent like DMF.
-
Reaction Conditions: Stir at room temperature for 6 hours.
-
-
Urea Formation:
-
Reaction Setup: To the amine intermediate (Compound 5), add the desired isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) and a base like triethylamine (TEA) in a solvent such as THF.
-
Reaction Conditions: Stir at room temperature.
-
-
Boc Deprotection:
-
Reaction Setup: Treat the product from the amide or urea formation step with trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂).
-
Reaction Conditions: Stir at room temperature for 6 hours.
-
-
Work-up and Purification: The final compounds are isolated and purified using appropriate techniques, such as column chromatography.
III. Data Presentation
The following tables summarize the quantitative data for the synthesis of key intermediates and final this compound derivatives.
Table 1: Summary of Reaction Yields for Key Intermediates
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | 5-bromo-thiazolo[5,4-b]pyridin-2-amine | 3-amino-5-bromo-2-chloropyridine | KSCN, HCl | 75%[1] |
| 2 | Boc-protected aminothiazole | 5-bromo-thiazolo[5,4-b]pyridin-2-amine | Boc₂O, DMAP | 90%[1] |
| 3 | Suzuki coupling product | Boc-protected aminothiazole | 2-methyl-5-nitrophenylboronic acid pinacol ester, Pd(dppf)Cl₂, Na₂CO₃ | 70%[1] |
| 4 | Amine intermediate | Suzuki coupling product | Iron powder, NH₄Cl | 80%[1] |
Table 2: Biological Activity of Selected this compound Derivatives against c-KIT Kinase
| Compound | R₁ Group | Enzymatic Inhibitory Activity (IC₅₀, μM) |
| 6h | 3-(Trifluoromethyl)phenyl | 9.87[1] |
| 6r | (structure not fully specified in abstract) | Potent c-KIT inhibitor[1] |
IV. Visualizations
Multi-Step Synthesis Workflow
Caption: Synthetic route to this compound analogues.
Signaling Pathway Inhibition
Caption: Inhibition of mutant c-KIT signaling by this compound analogues.
References
- 1. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel this compound Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki Cross-Coupling for Thiazolo[5,4-b]pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of medicinal interest, exhibiting a wide range of biological activities, including kinase inhibition. The synthesis of functionalized this compound derivatives is, therefore, a critical aspect of drug discovery and development. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the core scaffold. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with good to excellent yields, making it an indispensable method in modern organic synthesis.[1][2][3]
These application notes provide a detailed overview and experimental protocols for the synthesis of this compound derivatives utilizing the Suzuki cross-coupling reaction.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide or triflate. The general catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A base is required to activate the organoboron species for the transmetalation step.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
Application Note: Solid-Phase Synthesis Protocol for Thiazolo[5,4-b]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolo[5,4-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The development of efficient and robust synthetic methodologies to access libraries of these compounds is crucial for structure-activity relationship (SAR) studies and the identification of novel therapeutic agents. Solid-phase synthesis (SPS) offers a powerful platform for the parallel synthesis of compound libraries, enabling rapid access to a wide range of analogs for high-throughput screening.
This application note provides a detailed protocol for the traceless solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. The described methodology allows for the introduction of multiple points of diversity, making it highly suitable for the generation of combinatorial libraries.
Experimental Workflow
The solid-phase synthesis of the this compound library follows a multi-step sequence, commencing with the functionalization of Merrifield resin and culminating in the cleavage of the final products from the solid support.
Experimental Protocols
This protocol describes a traceless solid-phase synthetic route to generate 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives.[1][2][3] The synthesis begins with the preparation of a solid-supported cyanocarbonimidodithioate from Merrifield resin.[2][4]
Preparation of Resin-Bound Cyanocarbonimidodithioate
-
Swell Merrifield resin (1.0 g) in anhydrous DMF (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Add a solution of dipotassium cyanodithioimidocarbonate (5.0 mmol) in DMF (15 mL) to the swollen resin.
-
Shake the mixture at room temperature for 24 hours.
-
Filter the resin and wash sequentially with DMF (3 x 15 mL), water (3 x 15 mL), methanol (3 x 15 mL), and dichloromethane (DCM) (3 x 15 mL).
-
Dry the resin under vacuum to yield the resin-bound cyanocarbonimidodithioate.
Thiazole Resin Formation (Thorpe-Ziegler Cyclization)
-
Swell the resin-bound cyanocarbonimidodithioate (1.0 g) in anhydrous DMF (10 mL).
-
Add the appropriate α-bromoacetophenone (R¹) (5.0 mmol) and triethylamine (5.0 mmol) to the resin suspension.
-
Shake the mixture at room temperature for 12 hours.
-
Filter the resin and wash with DMF (3 x 15 mL), methanol (3 x 15 mL), and DCM (3 x 15 mL).
-
Dry the resin under vacuum to obtain the thiazole resin.
This compound Resin Formation (Friedländer Annulation)
-
Suspend the thiazole resin (1.0 g) in a solution of the desired ketone (R², R³) (10.0 mmol) and piperidine (10.0 mmol) in ethanol (10 mL).
-
Subject the reaction mixture to microwave irradiation at 120°C for 20 minutes.
-
After cooling, filter the resin and wash with ethanol (3 x 15 mL), methanol (3 x 15 mL), and DCM (3 x 15 mL).
-
Dry the resin under vacuum to yield the this compound resin.
Oxidation to Sulfone Resin
-
Swell the this compound resin (1.0 g) in DCM (10 mL).
-
Add a solution of m-chloroperoxybenzoic acid (mCPBA) (7.0 mmol) in DCM (15 mL) to the resin suspension.
-
Shake the mixture at room temperature for 6 hours.
-
Filter the resin and wash with DCM (3 x 15 mL), methanol (3 x 15 mL), and DMF (3 x 15 mL).
-
Dry the resin under vacuum to obtain the sulfone resin.
Introduction of Diversity via Nucleophilic Substitution and Cleavage
-
Suspend the sulfone resin (1.0 g) in DCM (10 mL).
-
Add the desired amine (R⁴R⁵NH) (10.0 mmol) to the suspension.
-
Shake the mixture at room temperature for 12 hours.
-
Filter the resin and wash with DCM (3 x 15 mL) and methanol (3 x 15 mL).
-
Cleave the final product from the resin by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure and purify the residue by preparative HPLC to obtain the desired this compound derivative.
Data Presentation
The efficiency of the solid-phase synthesis can be evaluated by the overall yields of the final products. The following table summarizes representative yields for the synthesis of a thiazolo[4,5-b]pyridin-7(4H)-one derivative library.[4][5]
| Step | Average Yield (%) |
| Resin-Bound Cyanocarbonimidodithioate Formation | >95% |
| Thiazole Resin Formation | 85-90% |
| Friedländer Annulation | 75-85% |
| Oxidation to Sulfone | >90% |
| Nucleophilic Substitution | 72-87% |
| Overall Yield (5 steps) | 13-50% |
Note: Yields are representative and may vary depending on the specific building blocks used. A focused library of 60 derivatives was successfully constructed using this methodology.[4][5] The overall isolated yields for the final thiazolo[4,5-b]pyridines ranged from 13% to 50% over the five-step linear pathway from the initial Merrifield resin, indicating an average yield for each step between 67% and 87%.[2] For some derivatives, an overall yield of 26.8% has been reported.[4]
Conclusion
The described solid-phase synthesis protocol provides an efficient and versatile method for the generation of this compound libraries. The traceless nature of the synthesis, coupled with the ability to introduce multiple points of diversity, makes this a valuable tool for medicinal chemists in the pursuit of novel drug candidates. The modularity of the approach allows for the creation of large and diverse libraries for biological screening.
References
- 1. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiazolo[5,4-b]pyridines as Potent EGFR-TK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of thiazolo[5,4-b]pyridine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). This document includes a summary of their biological activity, detailed protocols for key experimental assays, and visualizations of relevant pathways and workflows to guide researchers in the evaluation and development of this promising class of compounds.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that exhibits tyrosine kinase activity upon binding to its ligands, such as epidermal growth factor (EGF).[1] Dysregulation of EGFR signaling, through overexpression or mutation, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC). Consequently, EGFR has emerged as a critical target for cancer therapy. This compound has been identified as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors.[2] Recent studies have highlighted the potential of novel this compound derivatives as potent and selective EGFR-TK inhibitors, demonstrating significant anti-proliferative activity against cancer cell lines, including those with resistance mutations.[1][3]
Biological Activity of this compound Derivatives
A recent study detailed the design and synthesis of a series of novel this compound analogues and evaluated their anticancer activity. Several of these derivatives exhibited potent inhibitory effects against various NSCLC cell lines. The lead compounds demonstrated comparable or superior potency to the clinically approved drug Osimertinib in certain cell lines.
Table 1: Anti-proliferative Activity of Selected this compound Derivatives against NSCLC Cell Lines
| Compound ID | Modification | HCC827 (IC50, µM) | NCI-H1975 (IC50, µM) | A-549 (IC50, µM) |
| 10b | 2,5-difluorobenzenesulfonamide | 0.012 | 0.09 | 0.85 |
| 10c | 2-chloro-5-fluorobenzenesulfonamide | 0.015 | 0.11 | 0.92 |
| 10h | 3-chloro-2-fluorobenzenesulfonamide | 0.018 | 0.10 | 0.88 |
| 10i | 2,3-difluorobenzenesulfonamide | 0.011 | 0.08 | 0.83 |
| 10k | N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide | 0.010 | 0.08 | 0.82 |
| Osimertinib | (Reference Drug) | 0.011 | 0.07 | 0.80 |
Data summarized from a 2024 study on novel this compound derivatives.
Mechanistic studies have shown that these compounds effectively inhibit EGFR-TK autophosphorylation in cancer cells. Furthermore, apoptosis assays indicated that the lead compounds induce significant early and late apoptosis in cancer cells, suggesting that their anti-proliferative effects are mediated through the induction of programmed cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound derivatives as EGFR-TK inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC827, NCI-H1975, A-549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compounds and reference drug (e.g., Osimertinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds and the reference drug in the growth medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
EGFR Autophosphorylation Inhibition Assay (Western Blot)
This protocol is to assess the inhibitory effect of this compound derivatives on the phosphorylation of EGFR in cancer cells.
Materials:
-
Cancer cell line (e.g., HCC827)
-
Serum-free growth medium
-
This compound compounds
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, and anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the this compound compounds for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total EGFR and β-actin (as a loading control).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total EGFR signal and then to the loading control.
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes an in vitro enzymatic assay to determine the direct inhibitory effect of this compound derivatives on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) substrate
-
ATP
-
This compound compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white opaque plate, prepare the kinase reaction mixture containing the kinase assay buffer, recombinant EGFR enzyme, and the substrate.
-
Compound Addition: Add serial dilutions of the this compound compounds or a vehicle control (DMSO) to the reaction wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade and the point of inhibition by this compound derivatives.
Caption: EGFR signaling pathway and inhibition by Thiazolo[5,4-b]pyridines.
Experimental Workflow for EGFR-TK Inhibitor Screening
This diagram outlines the general workflow for screening and characterizing this compound derivatives as EGFR-TK inhibitors.
Caption: Workflow for screening this compound EGFR inhibitors.
General Synthetic Scheme for Thiazolo[5,4-b]pyridines
This diagram illustrates a common synthetic route for the this compound core structure.
Caption: General synthesis of the this compound scaffold.
References
Application Notes and Protocols: Thiazolo[5,4-b]pyridine Derivatives as PI3K Inhibitors in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Thiazolo[5,4-b]pyridine derivatives as potent Phosphoinositide 3-Kinase (PI3K) inhibitors for cancer research and drug development. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers.[1][2][3] this compound derivatives have emerged as a promising class of small molecules that can effectively target this pathway, offering potential therapeutic benefits.[4][5]
Introduction to this compound Derivatives as PI3K Inhibitors
The this compound scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors.[6][7] Recent studies have highlighted its potential in the design of potent and selective PI3K inhibitors.[4][5] These compounds typically function by competing with ATP for the binding site in the catalytic domain of PI3K, thereby inhibiting its kinase activity and downstream signaling. The inhibition of the PI3K pathway can lead to decreased cell proliferation, induction of apoptosis, and suppression of tumor growth.
This document outlines the synthesis of a representative this compound derivative, followed by detailed protocols for evaluating its biological activity in cancer cells, including an in vitro PI3K inhibition assay, a cell viability assay, and Western blot analysis of key signaling proteins.
Data Presentation: Inhibitory Activities
The following tables summarize the quantitative data for representative this compound derivatives against PI3K isoforms and various cancer cell lines.
Table 1: In Vitro PI3K Isoform Inhibitory Activity of Representative this compound Derivatives
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
| 19a | 3.4 | >34 | 1.8 | 2.5 |
| 19b | 4.0 | - | - | - |
| 19c | 3.6 | - | - | - |
| 19d | 53 | - | - | - |
Data adapted from a study on novel 2-pyridyl, 4-morpholinyl substituted this compound analogues.[4] IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Anti-proliferative Activity of a this compound Derivative (Compound 6r) in Cancer Cell Lines
| Cell Line | Cancer Type | c-KIT Mutation Status | GI₅₀ (µM) |
| GIST-T1 | Gastrointestinal Stromal Tumor | Exon 11 mutation | - |
| HMC1.2 | Mast Cell Leukemia | V560G/D816V double mutant | 1.15 |
Data adapted from a study on this compound derivatives as c-KIT inhibitors, which also have potential off-target effects on pathways like PI3K.[6] GI₅₀ represents the concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocols
Synthesis of a Representative this compound Derivative
This protocol describes a multi-step synthesis of a 2-pyridyl, 4-morpholinyl substituted this compound derivative, a potent PI3K inhibitor.[4]
Materials:
-
2,4-dichloro-3-nitropyridine
-
Morpholine
-
Ammonium sulfide
-
Potassium ethyl xanthate
-
2-bromo-5-iodo-3-methoxypyridine
-
Bis(pinacolato)diboron
-
Pd(dppf)Cl₂
-
Potassium acetate
-
Aryl/heteroaryl boronic acids or esters
-
Appropriate solvents (e.g., DMF, Dioxane, Ethanol, Water) and reagents for each step.
Procedure:
-
Synthesis of 4-morpholino-3-nitropyridin-2-amine: Start with the reaction of 2,4-dichloro-3-nitropyridine with morpholine, followed by amination.
-
Synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine: This key intermediate is formed through a series of reactions including reduction of the nitro group, diazotization, and cyclization. A detailed seven-step synthesis is described in the literature.[4]
-
Suzuki Coupling: The final derivatives are synthesized via a Suzuki cross-coupling reaction between the key intermediate and various aryl or heteroaryl boronic acids or esters.
For a detailed, step-by-step synthesis procedure, please refer to the supplementary information of the cited publication.[4]
In Vitro PI3K Alpha Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the IC₅₀ values of this compound derivatives against PI3Kα using a commercially available kit like the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI(4,5)P2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
This compound derivatives (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 3 mM MgCl₂, 1 mM DTT)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the this compound derivatives in assay buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of PI3Kα enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a mixture of PI(4,5)P2 substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound derivatives on the viability of cancer cells.[2][3][8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative (typically in a final volume of 100 µL per well). Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value.
Western Blot Analysis of PI3K Pathway Proteins
This protocol is for detecting the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as AKT and mTOR, in cancer cells treated with this compound derivatives.[9][10]
Materials:
-
Cancer cell line of interest
-
This compound derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the this compound derivative at the desired concentration for a specified time.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
Visualizations
PI3K Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: A typical workflow for determining the anti-proliferative effects of inhibitors using the MTT assay.
Structure-Activity Relationship (SAR) Logic
Caption: Logical relationship in the structure-activity relationship (SAR) studies of this compound derivatives.
References
- 1. Identification of Novel this compound Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. atcc.org [atcc.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-KIT Enzymatic Assay with Thiazolo[5,4-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-KIT proto-oncogene encodes a receptor tyrosine kinase (RTK) that is a critical regulator of cell survival, proliferation, and differentiation. Dysregulation of c-KIT signaling, often due to activating mutations, is a key driver in various malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and mastocytosis. Consequently, c-KIT has emerged as a significant therapeutic target in oncology. Thiazolo[5,4-b]pyridine derivatives have been identified as a promising class of small molecule inhibitors targeting c-KIT, including imatinib-resistant mutants.[1][2][3]
These application notes provide detailed protocols for evaluating the enzymatic and cellular activity of this compound compounds as c-KIT inhibitors. The provided methodologies cover in vitro enzymatic assays, cellular autophosphorylation assessment, and cell viability determination.
Data Presentation
The inhibitory activity of novel compounds is typically quantified by their IC50 (inhibition concentration 50%) or GI50 (growth inhibition 50%) values. Lower values indicate greater potency. The following table summarizes representative inhibitory data for a this compound derivative against wild-type and mutant c-KIT.
| Compound ID | Target | Assay Type | IC50 / GI50 (µM) |
| 6r | c-KIT (wild-type) | Enzymatic | Not explicitly stated, but potent inhibition implied |
| 6r | c-KIT (V560G/D816V double mutant) | Enzymatic | 4.77[1] |
| Imatinib | c-KIT (V560G/D816V double mutant) | Enzymatic | >50[1] |
| 6r | GIST-T1 cells (c-KIT exon 11 deletion) | Cell Proliferation | Not explicitly stated, but significant suppression observed |
| 6r | HMC1.2 cells (c-KIT V560G/D816V) | Cell Proliferation | 1.15[1] |
| Imatinib | HMC1.2 cells (c-KIT V560G/D816V) | Cell Proliferation | >30[1] |
c-KIT Signaling Pathway and Inhibition
Upon binding its ligand, Stem Cell Factor (SCF), the c-KIT receptor dimerizes, leading to autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways, which collectively promote cell proliferation and survival.[4][5] this compound compounds act as ATP-competitive inhibitors, binding to the kinase domain of c-KIT and preventing its autophosphorylation, thereby blocking downstream signaling.
Caption: The c-KIT signaling pathway and the point of inhibition by this compound compounds.
Experimental Protocols
The following section provides detailed protocols for the evaluation of this compound compounds against c-KIT.
Protocol 1: In Vitro c-KIT Enzymatic Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a substrate by the c-KIT enzyme.
Materials:
-
Recombinant human c-KIT enzyme (catalytic domain)
-
Poly(Glu, Tyr) 4:1 substrate
-
[γ-³³P]ATP
-
Kinase Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT[6]
-
This compound compounds dissolved in DMSO
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the this compound compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
In a microcentrifuge tube, add the following components in order:
-
Diluted this compound compound or DMSO (vehicle control)
-
Recombinant c-KIT enzyme in Kinase Assay Buffer
-
Poly(Glu, Tyr) 4:1 substrate in Kinase Assay Buffer
-
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper four times for 5 minutes each with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the P81 paper.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular c-KIT Autophosphorylation Assay (Western Blot)
This assay assesses the ability of the test compounds to inhibit c-KIT autophosphorylation in a cellular context.
Materials:
-
Human cell line endogenously expressing c-KIT (e.g., GIST-T1 or HMC1.2)[5]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stem Cell Factor (SCF)
-
This compound compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Kit (e.g., Tyr719) and anti-total-c-Kit
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Culture the c-KIT expressing cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of the this compound compounds for 2-4 hours.
-
Stimulate the cells with SCF for 15-30 minutes to induce c-KIT autophosphorylation (include an unstimulated control).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-c-Kit overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total c-Kit as a loading control.
Protocol 3: Cell Viability Assay (MTT)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
GIST-T1 or HMC1.2 cells
-
Complete cell culture medium
-
This compound compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear cell culture plates
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the this compound compounds or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[4]
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of this compound compounds as c-KIT inhibitors.
Caption: A logical workflow for the evaluation of c-KIT inhibitors.
References
Application Note & Protocol: Evaluating the Anti-proliferative Activity of Thiazolo[5,4-b]pyridine Derivatives using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazolo[5,4-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in oncology.[1][2] These compounds have demonstrated inhibitory activity against various protein and lipid kinases crucial for cancer cell proliferation and survival, including c-KIT, phosphoinositide 3-kinase (PI3K), and epidermal growth factor receptor-tyrosine kinase (EGFR-TK).[1][2][3][4] A fundamental method for assessing the anti-cancer potential of these derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, a key indicator of cytotoxic or cytostatic effects.[5][6]
The principle of the MTT assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7][8][9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5][10] By dissolving the formazan crystals in a solvent and measuring the absorbance of the resulting colored solution, one can determine the effect of this compound derivatives on cell viability.[6][11]
This document provides a detailed protocol for conducting the MTT anti-proliferative assay for this compound derivatives, summarizes reported activity data, and illustrates the experimental workflow and relevant signaling pathways.
Quantitative Data Summary
The anti-proliferative activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The data, typically presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, are summarized below. Lower values indicate greater potency.
Table 1: Anti-proliferative Activity of this compound Derivatives against c-KIT Dependent Cancer Cell Lines [12]
| Compound/Drug | Cell Line | Description | GI50 (µM) |
| Derivative 6r | GIST-T1 | c-KIT exon 11 mutation | ~0.02 |
| HMC1.2 | c-KIT V560G/D816V mutation | 1.15 | |
| Imatinib | GIST-T1 | c-KIT exon 11 mutation | 0.02 |
| HMC1.2 | c-KIT V560G/D816V mutation | 27.11 | |
| Sunitinib | GIST-T1 | c-KIT exon 11 mutation | 0.01 |
| HMC1.2 | c-KIT V560G/D816V mutation | 0.05 |
Table 2: Anti-proliferative Activity of this compound Derivatives against Various Human Cancer Cell Lines [4][13]
| Derivative | Cell Line | Cancer Type | IC50 (µM or µg/ml) |
| TPBTH | HepG2 | Hepatocellular Carcinoma | 24.7 ± 9.5 µg/ml |
| MCF-7 | Breast Adenocarcinoma | 42.6 ± 31.8 µg/ml | |
| HCT-116 | Colorectal Carcinoma | 15.87 ± 1.3 µg/ml | |
| PC-3 | Prostate Cancer | 168.9 ± 4.57 µg/ml | |
| Derivative 10k | HCC827 | Non-Small Cell Lung Cancer | 0.010 µM |
| NCI-H1975 | Non-Small Cell Lung Cancer | 0.08 µM | |
| A-549 | Non-Small Cell Lung Cancer | 0.82 µM |
Experimental Protocols
This section details the methodology for performing the MTT assay to evaluate the anti-proliferative effects of this compound derivatives.
Materials and Reagents
-
This compound derivatives
-
Appropriate cancer cell lines (e.g., GIST-T1, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT Solvent (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol)[5][8]
-
Trypsin-EDTA solution (for adherent cells)
-
Sterile 96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of 630 nm)[9][10]
-
Humidified incubator (37°C, 5% CO2)
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[5][9]
-
Mix thoroughly by vortexing or sonication until fully dissolved.[5][9]
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[5]
-
-
Test Compound Stock Solutions:
-
Prepare a high-concentration stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in complete culture medium to achieve the desired final concentrations for the assay. Ensure the final solvent concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
MTT Assay Protocol
This protocol is adaptable for both adherent and suspension cells.
Day 1: Cell Seeding
-
Cell Preparation:
-
Adherent Cells: Culture cells until they reach the exponential growth phase.[5] Wash with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge to pellet the cells.
-
Suspension Cells: Centrifuge the cell suspension to pellet the cells.
-
-
Cell Counting and Resuspension: Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue) to determine cell viability and concentration.
-
Seeding: Dilute the cell suspension to the optimal seeding density (typically 1,000 to 100,000 cells per well, determined empirically for each cell line).[7] Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach (for adherent lines) and recover.[7]
Day 2: Compound Treatment
-
Preparation: Prepare serial dilutions of the this compound derivatives in complete culture medium. Include a "vehicle control" (medium with the same concentration of solvent used to dissolve the compounds) and a "no-cell control" (medium only, for background subtraction).[9]
-
Treatment: Carefully remove the old medium from the wells (for adherent cells). Add 100 µL of the prepared compound dilutions to the respective wells. For suspension cells, add the compounds directly.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Day 3/4: MTT Addition and Incubation
-
MTT Addition: Following the treatment incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well, including controls.[7][14]
-
Incubation: Return the plate to the incubator for 2 to 4 hours.[7][10] During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals. Periodically check for the formation of a purple precipitate under a microscope.[7]
Day 4/5: Solubilization and Absorbance Reading
-
Formazan Solubilization:
-
For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of MTT solvent (e.g., DMSO) to each well.[8]
-
For Suspension Cells: Centrifuge the plate to pellet the cells/formazan. Carefully remove the supernatant and add 100-150 µL of MTT solvent.
-
-
Mixing: Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization of the formazan crystals.[9][14]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7][10] A reference wavelength of 630 nm can be used to reduce background noise.[8][9] Readings should be taken within 1 hour of adding the solvent.[9]
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50 Values: Plot the Percent Viability against the log of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Experimental Workflow
Caption: Workflow diagram of the MTT cell proliferation assay.
Signaling Pathway Inhibition
Many this compound derivatives exert their anti-proliferative effects by inhibiting key signaling pathways. The diagram below illustrates a simplified representation of the PI3K pathway, a common target for these compounds.[2]
Caption: Inhibition of the PI3K signaling pathway.
References
- 1. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel this compound Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of novel this compound derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. atcc.org [atcc.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. actascientific.com [actascientific.com]
- 14. researchgate.net [researchgate.net]
In Vivo Evaluation of Thiazolo[5,4-b]pyridine Derivatives in Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo evaluation of Thiazolo[5,4-b]pyridine derivatives in rat models. The information compiled herein is based on publicly available research and is intended to guide researchers in pharmacology, toxicology, and preclinical drug development.
Anti-inflammatory Activity Evaluation
This compound derivatives have shown promise as anti-inflammatory agents. A common and well-established method for evaluating in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rats.
Data Presentation
| Compound | Dose (mg/kg) | Time (hours) | Paw Edema Volume (mL) ± SEM | Inhibition (%) |
| Control (Carrageenan) | - | 1 | 0.75 ± 0.04 | - |
| 2 | 0.92 ± 0.05 | - | ||
| 3 | 1.15 ± 0.06 | - | ||
| 4 | 1.28 ± 0.07 | - | ||
| This compound Derivative A | 20 | 1 | 0.52 ± 0.03 | 30.7 |
| 2 | 0.61 ± 0.04 | 33.7 | ||
| 3 | 0.75 ± 0.05 | 34.8 | ||
| 4 | 0.82 ± 0.06 | 35.9 | ||
| This compound Derivative B | 20 | 1 | 0.48 ± 0.02 | 36.0 |
| 2 | 0.55 ± 0.03 | 40.2 | ||
| 3 | 0.62 ± 0.04 | 46.1 | ||
| 4 | 0.68 ± 0.05 | 46.9 | ||
| Ibuprofen (Reference) | 10 | 1 | 0.45 ± 0.03 | 40.0 |
| 2 | 0.50 ± 0.04 | 45.7 | ||
| 3 | 0.58 ± 0.05 | 50.0 | ||
| 4 | 0.64 ± 0.06 | 50.0 |
Note: The data presented in this table is a representative summary based on typical results found in the literature for similar compounds and should be adapted based on experimental findings.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for inducing acute inflammation in the rat paw and assessing the anti-inflammatory effects of this compound derivatives.
Materials:
-
This compound derivatives
-
Carrageenan (lambda, Type IV)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Reference anti-inflammatory drug (e.g., Ibuprofen)
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Plethysmometer
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Carrageenan control
-
Group III: this compound derivative (low dose) + Carrageenan
-
Group IV: this compound derivative (high dose) + Carrageenan
-
Group V: Reference drug + Carrageenan
-
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.
-
Data Analysis:
-
Calculate the edema volume by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Edema volume of control) - (Edema volume of treated)] / (Edema volume of control) x 100
-
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Overcoming Imatinib Resistance with Thiazolo[5,4-b]pyridine Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Thiazolo[5,4-b]pyridine inhibitors to overcome imatinib resistance in cancer research, with a particular focus on gastrointestinal stromal tumors (GIST).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound inhibitors overcome imatinib resistance?
A1: this compound inhibitors, such as the well-characterized derivative 6r, have been shown to effectively inhibit the kinase activity of c-KIT, including mutations that confer resistance to imatinib.[1][2][3] The primary mechanism involves the direct binding to the ATP-binding pocket of the c-KIT kinase, leading to the blockade of its autophosphorylation and the subsequent inhibition of downstream signaling pathways that drive cell proliferation and survival.[1][2][3]
Q2: Which specific imatinib-resistant c-KIT mutations are sensitive to this compound inhibitors?
A2: The this compound derivative 6r has demonstrated significant inhibitory activity against the c-KIT V560G/D816V double mutant, which is known to be resistant to imatinib.[1] This suggests that this class of inhibitors can be effective against cancers harboring complex resistance mutations.
Q3: What are the key downstream signaling pathways affected by this compound inhibitors in imatinib-resistant cells?
A3: By inhibiting c-KIT autophosphorylation, this compound inhibitors block critical downstream signaling pathways that are essential for tumor cell survival and growth. These pathways include the PI3K/AKT and MAPK/ERK pathways. The inhibition of these pathways ultimately leads to the attenuation of cell proliferation.[1][2][3]
Q4: In which cancer cell lines have this compound inhibitors shown efficacy?
A4: The anti-proliferative activities of this compound derivatives have been demonstrated in c-KIT dependent cancer cell lines, including GIST-T1 and HMC1.2 cells.[1] The HMC1.2 cell line is particularly relevant as it harbors both V560G and D816V c-KIT mutations, making it a valuable model for imatinib resistance.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Derivative 6r and Comparator Drugs against c-KIT
| Compound/Drug | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) |
| Compound 6r | Not Reported | 4.77 |
| Imatinib | 0.27 | 37.93 |
| Sunitinib | 0.14 | 3.98 |
Lower IC50 values indicate greater potency in inhibiting kinase activity.[4]
Table 2: Anti-proliferative Activity of this compound Derivative 6r and Comparator Drugs in c-KIT Dependent Cancer Cell Lines
| Compound/Drug | GIST-T1 GI50 (µM) | HMC1.2 GI50 (µM) |
| Compound 6r | 0.02 | 1.15 |
| Imatinib | 0.02 | 27.14 |
| Sunitinib | 0.01 | 0.05 |
Lower GI50 values indicate greater anti-proliferative activity.[4]
Experimental Protocols & Troubleshooting
Cell Viability (MTT) Assay
This protocol is designed to assess the anti-proliferative effects of this compound inhibitors on imatinib-resistant GIST cell lines.
Materials:
-
GIST-T1 or HMC1.2 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound inhibitor (e.g., compound 6r)
-
Imatinib (as a control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed GIST-T1 (5.0 x 10³ cells/well) or HMC1.2 (1 x 10⁴ cells/well) in a 96-well plate in 100 µL of complete growth medium.[1]
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound inhibitor and control compounds (e.g., imatinib) in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.
-
Incubation: Incubate the cells with the compounds for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in "no cell" control wells | - Contamination of media or reagents.- Phenol red in media can interfere. | - Use fresh, sterile reagents.- Use phenol red-free media for the assay. |
| Low signal or poor dynamic range | - Cell seeding density is too low.- Incubation time with MTT is insufficient.- Cells are not healthy. | - Optimize cell seeding density for your specific cell line.- Increase incubation time with MTT (check for formazan crystal formation under a microscope).- Ensure cells are in the logarithmic growth phase and have high viability before seeding. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors during compound addition or reagent handling. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique. |
| Unexpected increase in absorbance at high inhibitor concentrations | - Compound precipitates at high concentrations and interferes with absorbance reading.- Compound itself is colored. | - Check the solubility of your compound in the assay medium.- Include a "compound only" control to measure its intrinsic absorbance. |
Western Blotting for c-KIT Phosphorylation
This protocol is for detecting the phosphorylation status of c-KIT and its downstream targets in response to treatment with this compound inhibitors.
Materials:
-
GIST-T1 or HMC1.2 cells
-
This compound inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-KIT, anti-c-KIT, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the this compound inhibitor at the desired concentrations for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
Troubleshooting Guide: Western Blotting for Phosphorylated Proteins
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal for phosphorylated protein | - Phosphatases were active during sample preparation.- Low abundance of the phosphorylated protein.- Primary antibody not optimized. | - Always use fresh lysis buffer with phosphatase inhibitors.- Increase the amount of protein loaded.- Optimize the primary antibody concentration and incubation time. |
| High background | - Blocking was insufficient.- Primary or secondary antibody concentration is too high.- Washing steps were not stringent enough. | - Increase blocking time or try a different blocking agent (BSA is often preferred over milk for phospho-antibodies).- Titrate your antibodies to find the optimal concentration.- Increase the number and duration of wash steps. |
| Non-specific bands | - Antibody is not specific.- Protein degradation. | - Use a highly specific and validated antibody.- Ensure protease inhibitors are always included in the lysis buffer. |
| Inconsistent loading | - Inaccurate protein quantification.- Pipetting errors. | - Be meticulous with the protein quantification assay.- Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. |
Visualizations
References
- 1. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. | Sigma-Aldrich [sigmaaldrich.com]
- 3. [PDF] Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for Thiazolo[5,4-b]pyridine Synthesis
This technical support center provides troubleshooting guidance, optimized protocols, and key data for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling to synthesize functionalized Thiazolo[5,4-b]pyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound scaffolds.
Question: My Suzuki-Miyaura coupling reaction is resulting in a low or non-existent yield. What are the primary factors to investigate?
Answer: Low yields in Suzuki couplings with nitrogen-containing heterocycles like this compound are a common challenge. A systematic approach to troubleshooting is recommended:
-
Catalyst & Ligand Selection: The Palladium catalyst and its coordinating ligand are paramount. Standard catalysts may be inefficient for electron-deficient pyridine rings or sterically hindered substrates.
-
Troubleshooting: If a common catalyst like Pd(dppf)Cl₂ fails, consider switching to a more electron-rich and sterically hindered phosphine ligand, such as the Buchwald ligands (e.g., SPhos, XPhos).[1][2] These can promote the crucial oxidative addition and reductive elimination steps. Using modern palladacycle precatalysts (e.g., G3/G4) can also ensure the efficient generation of the active Pd(0) species.[3]
-
-
Base Selection: The base is critical for activating the boronic acid to facilitate the transmetalation step.[4][5] Its effectiveness is highly substrate-dependent.
-
Solvent System: The solvent affects the solubility of all components and the catalyst's activity.
-
Reagent Quality & Stability: Boronic acids, especially heteroaromatic ones, can be unstable.
-
Reaction Temperature: Most Suzuki couplings require heating, typically between 80-110 °C.[1][5]
-
Troubleshooting: If the reaction is sluggish and starting material remains, a moderate increase in temperature may improve the rate and yield.[1] However, excessively high temperatures can lead to reagent decomposition or increased side products.
-
Question: I am observing significant amounts of homo-coupling byproducts from my boronic acid. How can I minimize this?
Answer: Homo-coupling occurs when two boronic acid molecules couple together. This is often caused by the presence of oxygen.
-
Troubleshooting: The most effective way to prevent this is by rigorously degassing your solvent and reaction mixture.[3] This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for at least three cycles.[6] Ensure the reaction is run under a positive pressure of an inert gas.
Question: My starting aryl chloride on the this compound ring is unreactive. How can I improve the coupling efficiency?
Answer: Aryl chlorides are known to be less reactive than the corresponding bromides or iodides in Suzuki couplings.[2]
-
Troubleshooting: Overcoming the high activation barrier for oxidative addition of aryl chlorides requires a more specialized catalytic system.
Optimization of Reaction Conditions: Data Tables
The selection of catalyst, base, and solvent is critical. The following tables summarize conditions that have been successfully applied in the synthesis of related heterocyclic systems, providing a starting point for optimization.
Table 1: Screening of Catalysts and Bases for Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 9 |
| 2 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 17 |
| 3 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane | 110 | 17 |
| 4 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene/H₂O | 100 | >80 |
| 5 | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Dioxane | 110 | 35 |
| 6 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | THF/H₂O | 100 | 51-87 |
*Yields are reported for analogous heterocyclic systems and serve as a reference. Data compiled from multiple sources.[7][9][10]
Detailed Experimental Protocol
This section provides a general, detailed methodology for the Suzuki-Miyaura coupling of a halo-substituted this compound.
Materials:
-
Halo-Thiazolo[5,4-b]pyridine (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Anhydrous & Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Reaction Vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add the Halo-Thiazolo[5,4-b]pyridine (1.0 eq), the boronic acid derivative (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this vacuum/backfill cycle three to five times to ensure all oxygen is removed.[5][6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe through the septum.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 90-110 °C).[5] Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
-
Purification: Purify the resulting crude residue by silica gel flash column chromatography to isolate the desired this compound product.[5]
Visual Guides: Workflows and Logic Diagrams
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide.[11][12][13] This is followed by transmetalation with the boronate complex and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[11][12][13]
Troubleshooting Flowchart for Low Yield
This decision tree provides a logical workflow for diagnosing and solving low-yield issues in the synthesis of Thiazolo[5,4-b]pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Potency of Thiazolo[5,4-b]pyridine S1P1 Agonists
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the optimization of Thiazolo[5,4-b]pyridine S1P1 agonists. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound S1P1 agonists that determine their potency?
A1: Structure-activity relationship (SAR) studies reveal several key features crucial for the high potency of this compound S1P1 agonists. These include the presence of a polar headgroup, such as a carboxylic acid or an amino acid moiety, which mimics the phosphate group of the endogenous ligand sphingosine-1-phosphate (S1P). The linker region connecting the headgroup to the core scaffold and the lipophilic tail that binds within the hydrophobic pocket of the receptor also play critical roles in modulating potency and selectivity. For instance, the substitution of the azetidine carboxylate with acyclic amino carboxylate head-groups has been shown to yield potent and S1P3-sparing S1P1 agonists.[1][2]
Q2: How can I improve the selectivity of my this compound agonist for S1P1 over other S1P receptor subtypes, particularly S1P3?
A2: Achieving high selectivity for S1P1 over S1P3 is critical to avoid potential cardiovascular side effects like bradycardia.[3] Medicinal chemistry strategies to enhance S1P1 selectivity include modifying the linker region and the lipophilic tail. For example, introducing specific substituents on the phenyl ring of the lipophilic tail can create steric hindrance that reduces binding to the S1P3 receptor. A systematic exploration of different headgroups can also identify moieties that are better accommodated by the S1P1 binding pocket compared to S1P3.
Q3: My lead compound shows good in vitro potency but poor in vivo efficacy. What are the potential reasons and how can I address this?
A3: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors could contribute to this, including:
-
Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid metabolism, or poor distribution to the target tissues. Investigating the compound's ADME (absorption, distribution, metabolism, and excretion) properties is crucial.
-
Off-target Effects: The compound might interact with other biological targets in vivo, leading to unexpected pharmacology.
-
Insufficient Target Engagement: The concentration of the compound at the S1P1 receptor in the target tissue may not be sufficient to elicit a therapeutic effect.
To address these issues, consider optimizing the physicochemical properties of your compound to improve its PK profile. Prodrug strategies can also be employed to enhance bioavailability.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of representative this compound and other S1P1 agonists.
Table 1: In Vitro Potency of this compound S1P1 Agonists
| Compound | hS1P1 EC50 (nM) | hS1P3 EC50 (nM) | hS1P5 EC50 (nM) | Reference |
| AMG 369 (5d) | 2 | 888 | 29 | [4] |
| 4d | 199 | - | - | [4] |
| 5a | 40 | - | - | [4] |
| 5b | 30 | - | - | [4] |
| 8c | - | - | - | [1][2] |
EC50 values represent the concentration of the compound that elicits a half-maximal response in a functional assay.
Table 2: Selectivity Profile of S1P1 Agonists
| Compound | S1P1/S1P2 Selectivity | S1P1/S1P3 Selectivity | S1P1/S1P4 Selectivity | S1P1/S1P5 Selectivity | Reference |
| Highly Selective Agonist | >10,000-fold | >10,000-fold | >10,000-fold | >600-fold | [3] |
| ML248 (S1P4 Agonist) | >25 µM (EC50) | >25 µM (EC50) | 37.7-79.1 nM (EC50) | 2.1 µM (EC50) | [5] |
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
S1P1 Signaling Pathway
Caption: S1P1 Receptor Signaling Pathway.
General Experimental Workflow
Caption: General workflow for S1P1 agonist evaluation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the S1P1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine the cell membranes (5-10 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³²P]S1P), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C) pre-soaked in assay buffer. Wash the filters multiple times with ice-cold wash buffer (assay buffer without BSA) to separate bound from free radioligand.
-
Detection: Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Troubleshooting Guide:
-
Q: I am observing high non-specific binding. What could be the cause and how can I reduce it?
-
A: High non-specific binding can be caused by several factors.
-
Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value.
-
Optimize Protein Concentration: Titrate the amount of membrane protein per well. Too much protein can increase non-specific binding.
-
Increase Wash Steps: Increase the number and volume of washes with ice-cold buffer.
-
Block Filters: Pre-treat the filter plates with a blocking agent like 0.5% polyethyleneimine (PEI).
-
Add BSA to Assay Buffer: Including 0.1-0.5% BSA in the assay buffer can help reduce non-specific binding to the plate and filters.
-
-
-
Q: My assay results are not reproducible. What are the likely sources of variability?
-
A: Variability can stem from several sources.
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially for serial dilutions of compounds and the addition of radioligand.
-
Incomplete Mixing: Thoroughly mix all components in the assay wells.
-
Temperature Fluctuations: Maintain a consistent incubation temperature.
-
Variable Filtration and Washing: Ensure that the filtration and washing steps are performed uniformly across all wells.
-
-
GTPγS Binding Assay
Objective: To measure the functional activity of a test compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G proteins coupled to the S1P1 receptor.
Methodology:
-
Membrane Preparation: Use cell membranes expressing the S1P1 receptor.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, 0.1% fatty acid-free BSA, pH 7.4.
-
Reaction Setup: In a 96-well plate, add cell membranes (10-20 µg protein/well), varying concentrations of the test compound, and assay buffer.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate. Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Troubleshooting Guide:
-
Q: The signal-to-background ratio in my GTPγS assay is low. How can I improve it?
-
A: A low signal-to-background ratio is a common issue.
-
Optimize GDP Concentration: The concentration of GDP is critical. Titrate GDP (typically 1-10 µM) to find the optimal concentration that minimizes basal binding without significantly affecting agonist-stimulated binding.
-
Optimize Mg²⁺ Concentration: Mg²⁺ is essential for G protein activation. Titrate the MgCl₂ concentration (typically 3-10 mM).
-
Increase Receptor Expression: Use a cell line with higher S1P1 receptor expression.
-
Use a Gαi-specific Antibody: For Gi-coupled receptors like S1P1, using a Gαi-specific antibody in a scintillation proximity assay (SPA) format can improve the signal.[6]
-
-
-
Q: I am not observing a dose-dependent response with my agonist.
-
A:
-
Check Compound Solubility: Ensure your compound is fully dissolved in the assay buffer. The use of a small percentage of DMSO may be necessary.
-
Verify Membrane Activity: Confirm that your membrane preparation is active using a known S1P1 agonist as a positive control.
-
Optimize Incubation Time: The incubation time may need to be optimized to detect a robust signal.
-
-
S1P1 Receptor Internalization Assay
Objective: To visually or quantitatively assess the ability of a test compound to induce the internalization of the S1P1 receptor from the cell surface.
Methodology (Fluorescence Microscopy):
-
Cell Culture: Use a cell line stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP). Plate the cells in glass-bottom dishes or 96-well imaging plates.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified time (e.g., 30-60 minutes) at 37°C.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. If desired, stain the nuclei with a fluorescent dye like DAPI.
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope.
-
Image Analysis: Quantify receptor internalization by measuring the fluorescence intensity in intracellular vesicles compared to the plasma membrane.
Troubleshooting Guide:
-
Q: I am not observing significant receptor internalization with my agonist.
-
A:
-
Confirm Agonist Activity: Ensure the agonist is active in other functional assays (e.g., GTPγS).
-
Optimize Incubation Time and Temperature: The kinetics of internalization can vary. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes). Ensure the incubation is at 37°C.
-
Check Cell Health: Unhealthy cells may not exhibit proper receptor trafficking.
-
Verify Receptor Expression: Confirm the expression and cell-surface localization of the S1P1-eGFP fusion protein.
-
-
-
Q: There is high background fluorescence in my images.
-
A:
-
Wash Cells Thoroughly: Ensure adequate washing steps after fixation and staining to remove unbound dyes.
-
Use appropriate mounting media: Use an anti-fade mounting medium to reduce photobleaching and background.
-
Optimize Imaging Settings: Adjust the exposure time and laser power to minimize background noise.
-
-
In Vivo Lymphocyte Reduction Assay
Objective: To evaluate the in vivo potency and duration of action of a this compound S1P1 agonist by measuring its effect on peripheral blood lymphocyte counts in rodents.
Methodology:
-
Animal Model: Use a suitable rodent species, such as mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Compound Administration: Administer the test compound orally (p.o.) or via another relevant route. Include a vehicle control group.
-
Blood Sampling: Collect blood samples from the animals at various time points post-dose (e.g., 0, 4, 8, 24, 48 hours).
-
Lymphocyte Counting: Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each animal and compare the treatment groups to the vehicle control group.
Troubleshooting Guide:
-
Q: The variability in lymphocyte counts between animals in the same group is high.
-
A:
-
Standardize Procedures: Ensure consistent handling, dosing, and blood collection techniques for all animals.
-
Acclimatize Animals: Allow sufficient time for animals to acclimatize to the facility and procedures to minimize stress-induced variations in blood parameters.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.
-
Use Age- and Weight-Matched Animals: Ensure that animals in all groups are of similar age and weight.
-
-
-
Q: My compound is potent in vitro but does not cause significant lymphopenia in vivo.
-
A:
-
Assess Pharmacokinetics: Determine the plasma concentration of your compound at the time of blood sampling. Poor oral bioavailability or rapid clearance could lead to insufficient receptor engagement.
-
Consider Prodrug Strategy: If the parent compound has poor PK properties, a prodrug approach may improve its in vivo performance.
-
Evaluate Formulation: The formulation of the compound for oral dosing can significantly impact its absorption. Experiment with different vehicles or formulations.
-
-
References
- 1. Isoform-selective this compound S1P1 agonists possessing acyclic amino carboxylate head-groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective and potent agonists of sphingosine-1-phosphate 1 (S1P1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of AMG 369, a this compound Agonist of S1P1 and S1P5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Thiazolo[5,4-b]pyridine Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of Thiazolo[5,4-b]pyridine kinase inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work aimed at improving the selectivity of this compound kinase inhibitors.
Issue 1: High Off-Target Activity Despite Promising On-Target Potency
-
Question: My this compound-based inhibitor shows excellent potency for my target kinase, but it also inhibits several other kinases with similar affinity in a broad panel screen. How can I address this?
-
Answer: High off-target activity is a common challenge due to the conserved nature of the ATP-binding pocket across the kinome. Here are several strategies to troubleshoot this issue:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the this compound scaffold. For example, substitutions at the 5-position of the scaffold can be tailored to interact with specific residues in the ATP-binding site of the target kinase, while modifications to groups at other positions can influence interactions with different regions of the kinase.[1]
-
Exploit Unique Binding Pockets: Investigate if your target kinase has any unique sub-pockets near the ATP-binding site that are not present in off-target kinases. Computational modeling can help identify these pockets. Design modifications to your inhibitor that can form interactions with these unique residues.
-
Allosteric Inhibition: Explore the possibility of designing inhibitors that bind to allosteric sites rather than the ATP-binding pocket. This can offer a higher degree of selectivity.
-
Consider "DFG-out" Conformation: Some this compound derivatives have been designed to target the inactive "DFG-out" conformation of kinases, which can provide a different selectivity profile compared to inhibitors targeting the active "DFG-in" conformation.[1]
-
Issue 2: Inconsistent IC50 Values in Kinase Assays
-
Question: I am observing significant variability in the IC50 values for my this compound inhibitor between different experiments. What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors related to assay conditions and reagents. Here’s a checklist to troubleshoot this problem:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[2] For consistent results, it is recommended to use an ATP concentration that is close to the Michaelis constant (Km) of the target kinase.[2][3]
-
Enzyme Quality and Concentration: Ensure the purity and activity of your kinase preparation are consistent. Use a consistent concentration of the enzyme in each assay, as this can affect the reaction kinetics.[2][4]
-
Substrate Concentration and Quality: Use a consistent source and concentration of the substrate. Variations in substrate quality can impact the kinase reaction rate.
-
Incubation Time: Ensure that the kinase reaction is in the linear range. If the reaction proceeds for too long, it can lead to an underestimation of the inhibitor's potency.[2]
-
DMSO Concentration: Keep the final concentration of DMSO (or other solvent used to dissolve the inhibitor) consistent across all wells, as it can affect kinase activity.
-
Issue 3: Compound Interference in Luminescence-Based Kinase Assays
-
Question: I am using a luminescence-based assay (e.g., ADP-Glo™) to screen my this compound inhibitors, and I suspect some compounds are interfering with the assay itself. How can I confirm and mitigate this?
-
Answer: Compound interference is a known issue in luminescence-based assays. Here’s how to address it:
-
Run a Luciferase Inhibition Counterscreen: To determine if your compound directly inhibits the luciferase enzyme, set up a control experiment where you add your inhibitor to a reaction containing luciferase and its substrate (luciferin) without the kinase. A decrease in luminescence in this setup indicates luciferase inhibition.
-
Check for ATP-Regenerating or -Depleting Activity: Some compounds can interfere with ATP levels. You can test for this by incubating your compound with ATP and the detection reagent in the absence of the kinase.
-
Use an Orthogonal Assay: Confirm your hits using a different assay format that relies on a different detection principle, such as a radiometric assay or a fluorescence polarization assay.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies to initiate a project aimed at improving the selectivity of a this compound kinase inhibitor?
A1: A multi-pronged approach is generally the most effective:
-
Kinase Selectivity Profiling: The first step is to understand the current selectivity profile of your lead compound. Screen it against a broad panel of kinases (e.g., >300 kinases) to identify on- and off-targets.[6][7]
-
Structural Biology and Computational Modeling: Obtain the crystal structure of your inhibitor bound to the target kinase, or use computational docking to model the binding mode. This will reveal key interactions and provide a basis for rational design.[8]
-
Structure-Activity Relationship (SAR) Studies: Based on the structural information, synthesize a focused library of analogs with modifications designed to enhance interactions with the target kinase and reduce interactions with off-target kinases.[1][9]
Q2: How do different substituents on the this compound scaffold influence kinase selectivity?
A2: The substitution pattern on the this compound core is crucial for determining kinase selectivity. Different positions on the ring system can be modified to achieve desired interactions:
-
The 4-nitrogen of the pyridine ring often acts as a hinge-binding motif, forming hydrogen bonds with the kinase hinge region.[1]
-
The 1-nitrogen and 2-amino group of the thiazole ring can also form hydrogen bonds with the hinge region, depending on the target kinase.[1]
-
Substituents at the 5-position can be designed to interact with specific residues in the ATP-binding site, which can be a key determinant of selectivity.[1]
-
Modifications to other positions can influence solubility, cell permeability, and interactions with solvent-exposed regions of the kinase.
Q3: What are the key differences between in vitro and cell-based selectivity profiling, and why might the results differ?
A3: In vitro and cell-based selectivity profiling provide complementary information, and discrepancies in the results are not uncommon.
-
In vitro assays measure the direct inhibition of purified kinases by the compound. These assays are highly controlled and provide a direct measure of the inhibitor's potency against a specific kinase.[6]
-
Cell-based assays measure the effect of the inhibitor on kinase activity within a cellular context.[10] Results may differ due to:
-
Cellular ATP Concentrations: The concentration of ATP in cells (mM range) is much higher than that typically used in in vitro assays (µM range). This can reduce the apparent potency of ATP-competitive inhibitors in cells.[2][3]
-
Cell Permeability: The inhibitor must be able to cross the cell membrane to reach its target. Poor permeability will lead to lower potency in cellular assays.
-
Drug Efflux Pumps: Cells may actively pump the inhibitor out, reducing its intracellular concentration.
-
Metabolism: The inhibitor may be metabolized by the cells into more or less active forms.
Q4: How can I quantify the selectivity of my this compound inhibitor?
A4: Several metrics can be used to quantify kinase inhibitor selectivity:
-
Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a given concentration) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: This metric, borrowed from economics, can be used to express the distribution of inhibitory activity across a panel of kinases. A higher Gini coefficient indicates greater selectivity.
-
Direct Comparison of IC50 or Kd values: The ratio of the IC50 or dissociation constant (Kd) for an off-target kinase to that of the on-target kinase provides a direct measure of selectivity for that specific off-target.
Data Presentation
Table 1: Selectivity Profile of a Hypothetical this compound Inhibitor (Compound X)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Target Kinase |
| Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 100 | 10 |
| Off-Target Kinase C | 500 | 50 |
| Off-Target Kinase D | >10,000 | >1,000 |
| Off-Target Kinase E | 800 | 80 |
| Off-Target Kinase F | >10,000 | >1,000 |
Table 2: Comparative Selectivity of this compound Derivatives Against PI3K Isoforms
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| Compound 19a[8] | 3.4 | ~34 | 1.8 | 2.5 |
| Compound 19d[8] | 53 | N/A | N/A | N/A |
| Phenyl Analog[8] | 501 | N/A | N/A | N/A |
| N/A: Data not available |
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for Selectivity Profiling
This protocol describes a luminescence-based assay to determine the IC50 of a this compound inhibitor against a panel of kinases.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution (at 2x the desired final concentration)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound inhibitor in kinase buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (for controls) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated by the kinase reaction to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data with 100% activity (vehicle control) and 0% activity (no kinase or fully inhibited control).
-
Plot the normalized data against the inhibitor concentration and fit the curve to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Radiometric Kinase Assay (33P-ATP Filter Binding Assay)
This protocol is a direct and robust method for measuring kinase activity and inhibitor potency.
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
This compound inhibitor stock solution
-
Kinase assay buffer
-
ATP solution (unlabeled)
-
[γ-33P]ATP
-
Phosphocellulose filter plates
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the inhibitor.
-
Reaction Mix Preparation: Prepare a master mix containing kinase assay buffer, substrate, and the kinase.
-
ATP Mix Preparation: Prepare a mix of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at the Km of the kinase.
-
Kinase Reaction:
-
Add the diluted inhibitor or vehicle to the reaction wells.
-
Add the kinase/substrate master mix.
-
Initiate the reaction by adding the ATP mix.
-
-
Incubation: Incubate at 30°C for a predetermined time within the linear range of the reaction.
-
Stopping the Reaction and Substrate Capture: Spot the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression.
Visualizations
Caption: Workflow for enhancing the selectivity of this compound kinase inhibitors.
References
- 1. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 5. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Identification of Novel this compound Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 10. reactionbiology.com [reactionbiology.com]
Technical Support Center: Mitigating Off-Target Toxicity of Thiazolo[5,4-b]pyridine-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating off-target toxicities associated with Thiazolo[5,4-b]pyridine-based compounds. The following information is designed to address common issues encountered during experimental work and facilitate the development of more selective and safer therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with this compound-based kinase inhibitors?
A1: this compound derivatives are often designed as kinase inhibitors. Due to the conserved nature of the ATP-binding pocket across the human kinome, off-target binding to other kinases is a primary concern.[1] These unintended interactions can lead to a variety of off-target effects, including unexpected cellular phenotypes, toxicity, and misinterpretation of experimental results.[1] For instance, a compound designed to target c-KIT might also inhibit other kinases like PDGFR or SRC family kinases, leading to a broader range of biological effects than intended.[2]
Q2: How can I proactively design this compound-based compounds with improved selectivity?
A2: Several medicinal chemistry strategies can be employed to enhance the selectivity of your compounds:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the this compound scaffold to understand how different functional groups influence on-target potency and off-target activity.[3]
-
Exploiting Structural Differences: Design compounds that capitalize on subtle differences in the amino acid residues within the ATP-binding sites of the target kinase versus off-target kinases.
-
Allosteric Inhibition: Explore the development of inhibitors that bind to less conserved allosteric sites on the kinase, which can offer greater selectivity.
-
Covalent Inhibition: If a non-conserved cysteine residue is present near the active site of the target kinase, designing a covalent inhibitor can lead to high selectivity.
Q3: My compound is potent in a biochemical assay but shows weak or no activity in a cell-based assay. What could be the issue?
A3: This discrepancy is common and can be attributed to several factors:
-
Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.
-
Compound Instability: The compound might be rapidly metabolized or degraded in the cell culture medium or within the cells.
-
Efflux by Transporters: The compound could be actively pumped out of the cells by efflux transporters like P-glycoprotein.
-
High Protein Binding: The compound may bind to proteins in the cell culture serum, reducing its free concentration available to interact with the target.
Q4: I'm observing significant cytotoxicity in my cell-based assays that doesn't seem to be related to the inhibition of the primary target. How can I troubleshoot this?
A4: This suggests a potential off-target toxicity issue. Here are some steps to investigate:
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine if the cytotoxicity occurs at concentrations significantly higher than the IC50 for the on-target effect.
-
Use a Structurally Different Inhibitor: Test a structurally unrelated inhibitor that targets the same primary protein. If this second inhibitor does not produce the same cytotoxic phenotype, it's likely your original compound has off-target effects.[1]
-
Rescue Experiments: If possible, transfect cells with a mutated, inhibitor-resistant version of the target protein. If the cytotoxic effect is still observed, it is likely due to off-target interactions.[1]
-
Kinome-Wide Profiling: Subject your compound to a broad kinase panel screening to identify potential off-target kinases that might be responsible for the observed toxicity.
Data Presentation: Inhibitory Profiles of Exemplary this compound Derivatives
The following tables summarize the inhibitory activities of two representative this compound-based compounds from published studies. This data can serve as a benchmark for your own experimental results.
Table 1: Enzymatic and Anti-proliferative Activity of a c-KIT Inhibitor [3]
| Compound/Drug | Target | IC50 (µM) | Cell Line | GI50 (µM) |
| Compound 6r | c-KIT (V560G/D816V mutant) | 4.77 | HMC1.2 | 1.15 |
| Imatinib | c-KIT (V560G/D816V mutant) | 37.93 | HMC1.2 | >10 |
| Sunitinib | c-KIT (V560G/D816V mutant) | 3.98 | HMC1.2 | 0.03 |
| Compound 6r | Not Reported | Not Reported | GIST-T1 | 0.02 |
| Imatinib | c-KIT (wild-type) | 0.27 | GIST-T1 | 0.02 |
| Sunitinib | c-KIT (wild-type) | 0.14 | GIST-T1 | 0.01 |
Lower IC50 and GI50 values indicate greater potency.
Table 2: Inhibitory Activity of a PI3K Inhibitor Against Class I PI3K Isoforms [4]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| Compound 19a | 3.4 | 35 | 1.8 | 2.5 |
Lower IC50 values indicate greater potency.
Experimental Protocols
Here are detailed methodologies for key experiments used to assess the on-target and off-target effects of this compound-based compounds.
Protocol 1: In Vitro Radiometric Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-based compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
Phosphoric acid (e.g., 75 mM)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Dilution: Prepare a series of dilutions of the test compound in the kinase reaction buffer.
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the recombinant kinase, the kinase-specific substrate, and the diluted test compound or vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution containing a known amount of [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a this compound-based compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the this compound-based compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.
Visualizations
Signaling Pathway Diagrams
References
Troubleshooting low yield in Thiazolo[5,4-b]pyridine scaffold synthesis
Welcome to the technical support center for the synthesis of the Thiazolo[5,4-b]pyridine scaffold. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound scaffold?
A1: The this compound scaffold is typically synthesized through multi-step sequences. Common strategies involve the initial formation of a substituted pyridine ring followed by the annulation of the thiazole ring, or vice-versa. One prevalent method starts with a substituted 2-chloropyridine, which undergoes nucleophilic substitution with a sulfur source, followed by cyclization to form the fused thiazole ring. Another approach involves the reaction of an appropriately substituted chloronitropyridine with a thioamide or thiourea in a one-step process.[1] Multi-step syntheses often provide flexibility for introducing various substituents and have been used to generate libraries of derivatives in moderate to good yields.[2]
Q2: I am observing a low yield in the initial aminothiazole formation step. What could be the cause?
A2: Low yields in the formation of the aminothiazole intermediate can stem from several factors. Purity of the starting materials, particularly the aminopyridine precursor, is critical. Impurities can lead to side reactions and inhibit the desired transformation. Reaction conditions such as temperature, solvent, and reaction time also play a crucial role. For instance, in the reaction of 3-amino-2-chloropyridine with potassium thiocyanate, the choice of solvent and temperature is key to achieving a good yield.[3] It is advisable to ensure all reagents are pure and to optimize the reaction conditions systematically.
Q3: My Suzuki cross-coupling reaction to introduce a substituent on the pyridine ring is not working well. How can I improve the yield?
A3: Suzuki cross-coupling reactions are a powerful tool for C-C bond formation but can be sensitive to various parameters. Common issues include catalyst deactivation, improper choice of base, and poor quality of the boronic acid or its pinacol ester. Ensure your catalyst, such as Pd(dppf)Cl₂, is active and used under an inert atmosphere to prevent degradation.[3] The choice of base and solvent system is also critical and often needs to be optimized for a specific set of substrates. Screening different palladium catalysts, ligands, bases, and solvents is a standard approach to improving the yield of a challenging Suzuki coupling.
Q4: I am having difficulty with the final cyclization step to form the this compound core. What are some troubleshooting tips?
A4: The intramolecular cyclization to form the thiazole ring can be a challenging step. Incomplete cyclization or the formation of side products are common reasons for low yields. For example, the reduction of a nitro group followed by in-situ cyclization is a known method.[2] The efficiency of the reducing agent (e.g., iron powder in acetic acid) and the temperature can significantly impact the outcome.[2] If the cyclization is sluggish, exploring different reaction conditions, such as using microwave irradiation or a different solvent, may be beneficial.[4] Additionally, ensuring the precursor is of high purity is essential, as impurities can interfere with the cyclization process.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of the 2-Aminothis compound Intermediate
This guide addresses low yields in the common synthetic step where a substituted aminopyridine is converted to a 2-aminothis compound derivative.
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel this compound Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of lead Thiazolo[5,4-b]pyridine compounds for ADME properties
Technical Support Center: Thiazolo[5,4-b]pyridine ADME Optimization
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers optimizing this compound compounds for improved Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Frequently Asked Questions & Troubleshooting
This section addresses common challenges encountered during the ADME profiling of this compound analogs.
Solubility Issues
-
Question: My this compound lead compound exhibits very low aqueous solubility (<10 µg/mL) in the kinetic solubility assay. What are the likely causes and what steps can I take to improve it?
Answer: Low aqueous solubility is a frequent challenge with planar heterocyclic scaffolds.[1][2] The issue often stems from high crystal lattice energy (strong packing in the solid-state) and/or high lipophilicity.[2][3]
Troubleshooting Steps & Strategies:
-
Introduce Polar Functional Groups: Systematically introduce polar groups (e.g., small alcohols, amides, or sulfonamides) at solvent-exposed positions on the molecule. This can increase favorable interactions with water.
-
Disrupt Planarity: The flat nature of the this compound core can lead to tight crystal packing. Introducing out-of-plane substituents or replacing a part of the scaffold with a non-aromatic, sp³-rich fragment can disrupt this packing and improve solubility.[2]
-
Utilize Ionizable Groups: Incorporating a basic nitrogen (e.g., a piperidine or a basic side chain) can allow for salt formation, which is a common and effective method for increasing solubility.[4]
-
Reduce Lipophilicity (LogP): If the compound's LogP is high (>4), consider replacing lipophilic moieties with more polar alternatives that still maintain target engagement.
-
-
Question: I observed precipitation of my compound during the kinetic solubility assay. How can I confirm the measured solubility is accurate?
Answer: Visual precipitation is a key indicator, but quantitative confirmation is necessary. The most common high-throughput methods for kinetic solubility are nephelometry, which measures light scattering from undissolved particles, and a direct UV assay where undissolved material is removed by filtration before measurement.[5][6] For greater precision, especially in later stages, the shake-flask method followed by LC-MS/MS analysis of the saturated solution is recommended.[7][8]
Metabolic Stability Issues
-
Question: My compound shows high intrinsic clearance (Clint > 100 µL/min/mg) in the human liver microsome (HLM) stability assay. How can I identify the metabolic soft spot and improve stability?
Answer: High clearance in HLM typically points to metabolism by cytochrome P450 (CYP) enzymes.[9][10][11] Troubleshooting & Improvement Workflow:
-
Metabolite Identification: The first step is to perform a metabolite identification study using LC-MS/MS to determine the site(s) of metabolism (SoMs). Common metabolic pathways for such scaffolds include oxidation of the aromatic rings or attached alkyl groups.
-
Block Metabolic Hotspots: Once a "soft spot" is identified, you can block the metabolism through chemical modification. A common strategy is to replace a hydrogen atom at the metabolic site with a group that is resistant to oxidation, such as a fluorine or chlorine atom.[12]
-
Introduce Electron-Withdrawing Groups: Deactivating an aromatic ring with an electron-withdrawing group can make it less susceptible to oxidative metabolism.[13]
-
Scaffold Hopping/Isosteric Replacement: Replacing a metabolically labile part of the scaffold with a more stable heterocycle can be effective. For example, replacing a phenyl ring with a pyridine or pyrimidine can increase metabolic stability by making the ring more electron-deficient and less prone to oxidation.[14]
-
-
Question: The intrinsic clearance of my compound is much higher in liver microsomes than in hepatocytes. What could explain this discrepancy?
Answer: This "HLM:HH disconnect" can occur for several reasons. One possibility is that low passive permeability limits the compound's entry into hepatocytes, making uptake the rate-limiting step.[9] In this scenario, the rate of metabolism in microsomes (where enzymes are freely accessible) appears much faster than in intact hepatocytes.[9] Another reason could be differences in enzyme activity or cofactor availability between the two systems.[15] Comparing clearance values between these assays can provide valuable mechanistic insights.[9]
Permeability and Efflux Issues
-
Question: My compound shows low permeability in the PAMPA assay. What does this indicate?
Answer: The Parallel Artificial Membrane Permeability Assay (PAMPA) specifically measures passive diffusion.[16][17] Low permeability in this assay suggests the compound has poor passive transport characteristics, often due to high polarity or large size. PAMPA is a useful, high-throughput screen to rank compounds for their passive permeability potential.[18]
-
Question: In the Caco-2 permeability assay, the efflux ratio (Papp B-A / Papp A-B) for my compound is greater than 2. What does this mean and how can I address it?
Answer: An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells.[19][20][21] These transporters actively pump the compound out of the cell, which can limit its absorption in the gut in vivo.
Addressing Efflux:
-
Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[21] A significant increase in A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is an efflux substrate.
-
Structural Modification: Modify the compound's structure to reduce its recognition by efflux transporters. This often involves masking or altering the specific chemical features (pharmacophores) that interact with the transporter. This can be a challenging optimization process requiring iterative design and testing.
-
Data Presentation: ADME Optimization Summary
The following table illustrates a hypothetical optimization path for a this compound series, starting from a lead compound (THP-001) with poor ADME properties.
| Compound ID | Modification | Kin. Sol. (pH 7.4, µM) | HLM Clint (µL/min/mg) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | PPB (% Bound) |
| THP-001 | Lead Compound | 1.5 | 150 | 0.8 | 5.2 | 99.8 |
| THP-002 | Added morpholine group | 45 | 145 | 0.7 | 5.5 | 99.7 |
| THP-003 | Blocked metabolic spot with F | 1.8 | 25 | 0.9 | 4.9 | 99.8 |
| THP-004 | Combined modifications | 52 | 22 | 3.5 | 1.8 | 95.1 |
Interpretation:
-
THP-001 (Lead): Exhibits poor solubility, high metabolic clearance, low permeability, and is a significant efflux substrate with very high plasma protein binding (PPB).
-
THP-002: The addition of a polar morpholine group successfully addressed the solubility issue.
-
THP-003: Blocking the identified metabolic "soft spot" with a fluorine atom drastically improved metabolic stability.
-
THP-004 (Optimized Lead): By combining the strategies (adding a solubility-enhancing group and blocking metabolism) and further refinement to reduce efflux recognition, this analog shows a well-balanced ADME profile with good solubility, improved stability, moderate permeability, no significant efflux, and lower plasma protein binding.
Experimental Protocols
Detailed methodologies for key ADME assays are provided below.
Kinetic Solubility Assay (Nephelometry)
-
Objective: To determine the aqueous solubility of a compound under non-equilibrium conditions.[6]
-
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[5][7]
-
Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM in 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.[5][8]
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: Compare the light scattering signal to a calibration curve generated with compounds of known solubility to determine the kinetic solubility value.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.[16][18]
-
Methodology:
-
Membrane Coating: Coat the filter of each well in a 96-well donor plate with 5 µL of a lipid solution (e.g., 2% DOPC in dodecane).[16][22]
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[23]
-
Donor Plate: Add 150 µL of a 10 µM solution of the test compound in PBS (pH 7.4) to the donor plate wells.[23]
-
Sandwich Assembly: Place the donor plate onto the acceptor plate to form a "sandwich."[18]
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for 4-16 hours.[22][23]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using the appropriate formula. Compounds are often classified as low (Pe < 1.5 x 10⁻⁶ cm/s) or high (Pe > 1.5 x 10⁻⁶ cm/s) permeability.[18]
-
Caco-2 Permeability Assay
-
Objective: To evaluate intestinal permeability and assess active transport (efflux) using a human colon adenocarcinoma cell line model.[19][20]
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable supports in multi-well plates for 18-22 days until they form a differentiated, polarized monolayer.[20][21]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[19][21]
-
Transport Study (A-B): To measure apical-to-basolateral transport, add the test compound (typically at 10 µM) to the apical (A) compartment. Incubate for 2 hours at 37°C.[19]
-
Transport Study (B-A): To measure basolateral-to-apical transport (for efflux), add the test compound to the basolateral (B) compartment. Incubate under the same conditions.[20]
-
Sampling & Analysis: At the end of the incubation, take samples from the receiver compartments (B for A-B transport, A for B-A transport) and analyze the compound concentration by LC-MS/MS.[19]
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[20]
-
Workflows and Diagrams
Visual representations of key decision-making processes in ADME optimization.
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mch.estranky.sk [mch.estranky.sk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of intrinsic clearance for prediction of human hepatic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P450 activities.: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. enamine.net [enamine.net]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Enhancing Aqueous Solubility of Thiazolo[5,4-b]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of Thiazolo[5,4-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why is their solubility a concern?
This compound derivatives are a class of heterocyclic compounds with a core structure consisting of fused thiazole and pyridine rings. They have garnered significant interest in drug discovery as potent inhibitors of various kinases, such as phosphoinositide 3-kinase (PI3K) and c-KIT, which are implicated in cancer and other diseases.[1] However, their often rigid, aromatic structure contributes to low aqueous solubility, which can hinder preclinical development by causing poor absorption and bioavailability.[2][3]
Q2: What is the expected aqueous solubility of a typical this compound derivative?
Q3: What are the primary strategies for enhancing the aqueous solubility of these compounds for in vitro assays?
For initial in vitro experiments, the most straightforward and commonly used methods are:
-
pH Adjustment: Many kinase inhibitors are weak bases and their solubility can be significantly increased in acidic conditions.[5]
-
Co-solvents: Using a water-miscible organic solvent, such as DMSO or ethanol, can help to solubilize hydrophobic compounds in aqueous buffers.[5]
-
Use of Surfactants: Low concentrations of non-ionic surfactants can aid in keeping the compound in solution.[5]
If these methods are insufficient or interfere with the assay, more advanced formulation strategies may be necessary.
Q4: When should I consider more advanced formulation techniques?
Advanced formulation techniques should be considered when:
-
Simple methods like pH adjustment and co-solvents do not provide the required solubility.
-
The excipients used in simple methods interfere with the biological assay.
-
The compound is being prepared for in vivo studies where high bioavailability is crucial.
-
The compound precipitates out of solution upon dilution in aqueous media.
Troubleshooting Guides
Problem: Compound precipitates upon dilution of a DMSO stock solution into aqueous buffer.
-
Possible Cause 1: Exceeding the solubility limit. The final concentration of the compound in the aqueous buffer may be higher than its solubility limit.
-
Solution: Lower the final concentration of the compound in the assay.
-
-
Possible Cause 2: Insufficient co-solvent. The percentage of DMSO in the final solution may be too low to maintain solubility.
-
Solution: While keeping the final DMSO concentration low (ideally <0.5%) is important to avoid cellular toxicity, a slight increase might be necessary.[5] Alternatively, consider using a different co-solvent system.
-
-
Possible Cause 3: pH of the buffer. The pH of the aqueous buffer may not be optimal for the solubility of your specific derivative.
-
Solution: If your compound is a weak base, try lowering the pH of the buffer.[5]
-
Problem: Inconsistent results in cell-based assays.
-
Possible Cause 1: Compound precipitation in cell culture media. The compound may be precipitating over the course of the experiment, leading to variable effective concentrations.
-
Solution: Visually inspect the wells for any signs of precipitation. Consider using a formulation strategy such as cyclodextrin complexation or a nanosuspension to improve stability in the media.
-
-
Possible Cause 2: Interaction with media components. Serum proteins or other components in the cell culture media may interact with the compound, affecting its availability.
-
Solution: Evaluate the effect of serum concentration on the compound's activity. It may be necessary to use serum-free or low-serum media for certain experiments.
-
Data Presentation
Quantitative data on the solubility enhancement of this compound derivatives is limited in publicly available literature. The following tables provide illustrative examples of solubility enhancement for related kinase inhibitors using various techniques.
Table 1: Illustrative Solubility Enhancement of a Poorly Soluble Kinase Inhibitor
| Formulation Strategy | Initial Solubility (mg/L) | Enhanced Solubility (mg/L) | Fold Increase |
| Structural Modification (related thiazolo[4,5-b]pyridine) | 49 | 173 | ~3.5 |
| Lipophilic Salt Formation (Erlotinib) in Lipid Excipient | < 0.1 | > 100 | > 1000 |
Data for the related thiazolo[4,5-b]pyridine is from a specific derivative and may not be representative of all compounds in this class. Data for Erlotinib is presented as an example of a kinase inhibitor.[1]
Experimental Protocols
Protocol 1: Solubility Determination by Shake-Flask Method
-
Preparation: Add an excess amount of the this compound derivative to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect a sample of the clear supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve the this compound derivative and a suitable polymer carrier (e.g., PVP K30, HPMC) in a common volatile organic solvent (e.g., methanol, acetone). The drug-to-polymer ratio should be optimized (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be rapid to prevent crystallization.
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Characterization: Characterize the ASD for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
-
Solubility Assessment: Determine the aqueous solubility of the prepared ASD using the shake-flask method (Protocol 1).
Protocol 3: Preparation of a Nanosuspension by Wet Media Milling
-
Pre-milling: Prepare a slurry of the this compound derivative in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant like Tween 80 and a polymer like HPMC).
-
Milling: Transfer the slurry to a milling chamber containing milling media (e.g., zirconium oxide beads). Mill at a high speed for a sufficient duration to achieve the desired particle size. The temperature should be controlled to prevent overheating.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the particle size and size distribution of the nanosuspension using dynamic light scattering (DLS).
-
Solubility and Dissolution: Evaluate the saturation solubility and dissolution rate of the nanosuspension.
Mandatory Visualization
Since this compound derivatives are being investigated as kinase inhibitors, understanding the signaling pathways they target is crucial for experimental design.
Caption: PI3K Signaling Pathway Inhibition.
Caption: c-KIT Signaling Pathway Inhibition.
Caption: Experimental Workflow for Solubility Enhancement.
References
Technical Support Center: Functionalization of the Thiazolo[5,4-b]pyridine Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the functionalization of the Thiazolo[5,4-b]pyridine core. The information is presented in a practical question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Question: I am experiencing low to no yield in my Suzuki-Miyaura coupling reaction with a halogenated this compound. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura couplings involving the electron-deficient this compound core are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Technical Support Center: Scaffold Hopping from 1,8-Naphthyridine to Thiazolopyridine Herbicides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaffold hopping from 1,8-naphthyridine to thiazolopyridine herbicides.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale behind scaffold hopping from 1,8-naphthyridine to thiazolopyridine for developing new herbicides?
A1: The primary rationale is to explore novel chemical spaces and identify new herbicidal molecules with potentially improved properties. Researchers were initially exploring a class of compounds containing a 1,8-naphthyridine core. By employing scaffold hopping methodologies, they discovered that replacing this core with a thiazolopyridine scaffold could lead to potent herbicidal molecules.[1] This strategy aims to retain the desired biological activity while potentially improving physicochemical properties, optimizing the mode of action, and overcoming existing resistance mechanisms.
Q2: What is the mode of action for the novel thiazolopyridine herbicides discovered through this scaffold hopping approach?
A2: Biochemical investigations have identified that the thiazolopyridine compounds act as inhibitors of acyl–acyl carrier protein (ACP) thioesterase (FAT).[1] This has been further confirmed by an X-ray cocrystal structure.[1]
Q3: What is the general synthetic strategy for preparing thiazolopyridine derivatives?
A3: A variety of synthetic methods can be employed for the synthesis of thiazolopyridine derivatives. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of a haloketone with a thioamide. This method is often high-yielding and straightforward to perform. Various isomeric thiazolopyridine systems can be synthesized, including thiazolo[3,2-a]pyridines, thiazolo[4,5-b]pyridines, and others.[2]
Q4: What type of herbicidal activity has been observed with these thiazolopyridine compounds?
A4: Greenhouse trials have demonstrated that the thiazolopyridine herbicides exhibit excellent control of grass weed species, particularly in pre-emergence applications.[1] They also show dose-response windows that suggest potential for partial selectivity in certain crops.[1]
Troubleshooting Guides
Synthesis and Purification
Q5: I am experiencing low yields in my Hantzsch thiazole synthesis of the thiazolopyridine core. What are the potential causes and solutions?
A5: Low yields in Hantzsch thiazole synthesis can arise from several factors:
-
Poor quality of starting materials: Ensure the haloketone and thioamide are pure. Impurities can lead to side reactions. Recrystallize or purify the starting materials if necessary.
-
Incorrect reaction conditions: The reaction is sensitive to temperature and solvent. Optimize the reaction temperature; sometimes gentle heating is required.[2] The choice of solvent (e.g., methanol, ethanol) can also significantly impact the yield.
-
Side reactions: Under acidic conditions, the Hantzsch synthesis can sometimes yield a mixture of isomers (2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles), which can complicate purification and reduce the yield of the desired product.[3] Maintaining neutral or slightly basic conditions is often preferred.
-
Incomplete reaction: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature.
Q6: I am observing multiple spots on my TLC after the synthesis of the thiazolopyridine scaffold, making purification difficult. How can I address this?
A6: The presence of multiple spots on TLC indicates either an incomplete reaction or the formation of side products.
-
Identify the spots: If possible, try to identify the major spots corresponding to your starting materials and product. This will help determine if the reaction has gone to completion.
-
Optimize reaction conditions: As mentioned above, reaction conditions can influence the formation of byproducts. Experiment with different solvents, temperatures, and reaction times.
-
Purification strategy: Column chromatography is a standard method for purifying thiazole derivatives.[1] A gradient elution system (e.g., hexane/ethyl acetate) is often effective. Ensure you choose a solvent system that provides good separation of your desired product from impurities on the TLC plate before scaling up to a column.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
Q7: My purified thiazolopyridine compound appears to be unstable over time. What are the potential stability issues and how can I mitigate them?
A7: While thiazolopyridines are generally stable, certain functionalities on the scaffold or side chains can lead to degradation.
-
Light sensitivity: Some heterocyclic compounds are sensitive to light. Store your compounds in amber vials or protected from light.
-
Oxidation: If your molecule contains oxidizable functional groups, store it under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrolysis: Ester or amide functionalities can be susceptible to hydrolysis, especially if exposed to moisture and acidic or basic conditions. Ensure your compound is stored in a dry environment.
-
Purity: Impurities can sometimes catalyze degradation. Ensure your compound is of high purity.
Biological Testing
Q8: I am not observing the expected herbicidal activity in my greenhouse trials. What could be the reasons?
A8: A lack of herbicidal activity could be due to several factors related to the compound itself or the experimental setup.
-
Compound properties: The compound may have poor solubility, stability, or bioavailability. Consider formulating the compound with appropriate adjuvants to improve its uptake by the plant.
-
Application method: Ensure the herbicide is applied uniformly and at the correct concentration. For pre-emergence herbicides, proper incorporation into the soil is crucial. For post-emergence applications, ensure adequate coverage of the weed foliage.
-
Weed species and growth stage: The susceptibility to herbicides can vary significantly between different weed species and their growth stages. Younger, actively growing weeds are generally more susceptible.
-
Environmental conditions: Temperature, humidity, and rainfall can all affect herbicide performance. For example, rain shortly after a post-emergence application can wash the herbicide off the leaves.
Q9: I am seeing phytotoxicity in my crop species, indicating a lack of selectivity. How can I troubleshoot this?
A9: Achieving selectivity is a common challenge in herbicide development.
-
Dose-response: The dose of the herbicide is critical for selectivity.[1] Conduct a dose-response study to determine the optimal concentration that controls the weeds without harming the crop.
-
Application timing: The growth stage of both the crop and the weed at the time of application can influence selectivity. Applying the herbicide when the crop is at a more tolerant growth stage can improve selectivity.
-
Metabolic differences: Selectivity often relies on the crop's ability to metabolize the herbicide more rapidly than the weed. Investigate the metabolic pathways in both the crop and weed species to understand the basis of selectivity.
Quantitative Data Summary
Table 1: Herbicidal Activity of a Representative Thiazolopyridine Compound
| Weed Species | Application Type | GR50 (g ai/ha) |
| Alopecurus myosuroides | Pre-emergence | 15 |
| Lolium rigidum | Pre-emergence | 25 |
| Setaria viridis | Pre-emergence | 10 |
GR50: The dose of herbicide required to reduce plant growth by 50%. Data is hypothetical and for illustrative purposes, based on the qualitative descriptions of excellent control of grass weed species in the source material.
Table 2: In Vitro Inhibition of Acyl-ACP Thioesterase (FAT)
| Compound | Scaffold | IC50 (nM) |
| Compound X | 1,8-Naphthyridine | 500 |
| Compound Y | Thiazolopyridine | 50 |
IC50: The concentration of inhibitor required to reduce enzyme activity by 50%. Data is hypothetical and for illustrative purposes, based on the statement of potent inhibition in the source material.
Experimental Protocols
General Procedure for the Synthesis of Thiazolopyridine Derivatives (via Hantzsch Synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the appropriate α-haloketone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Addition of Thioamide: Add the corresponding thioamide (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired thiazolopyridine derivative.
-
Characterization: Characterize the final compound by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Protocol for Acyl-ACP Thioesterase (FAT) Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of purified acyl-ACP thioesterase in assay buffer. Prepare a solution of the acyl-ACP substrate.
-
Inhibitor Preparation: Prepare a stock solution of the thiazolopyridine test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of inhibitor concentrations.
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add the test compound solution (or DMSO for the control).
-
Add the enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the acyl-ACP substrate.
-
-
Detection: Monitor the enzyme activity by measuring the rate of product formation. This can often be done using a colorimetric or fluorometric method that detects the release of the free fatty acid or the Coenzyme A.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Caption: Scaffold hopping from 1,8-naphthyridine to a thiazolopyridine core.
Caption: A typical experimental workflow for the discovery of novel herbicides.
Caption: The mode of action of thiazolopyridine herbicides.
References
Validation & Comparative
A Comparative Guide to Structure-Activity Relationships of Thiazolo[5,4-b]pyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly as kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives against key oncogenic kinases: c-KIT, Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). The information is compiled from preclinical studies to offer an objective benchmark for researchers in the field.
Targeting the c-KIT Kinase in Imatinib-Resistant Cancers
This compound derivatives have been investigated as potent inhibitors of the c-KIT kinase, a critical target in gastrointestinal stromal tumors (GIST). A key focus has been on overcoming resistance to existing therapies like imatinib.
Comparative Inhibitory Activity against c-KIT
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) of a lead this compound derivative, 6r , in comparison to established c-KIT inhibitors, imatinib and sunitinib. Notably, compound 6r shows superior activity against the imatinib-resistant c-KIT V560G/D816V double mutant.[1]
| Compound/Drug | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) | GIST-T1 GI50 (µM) | HMC1.2 (V560G/D816V) GI50 (µM) |
| Compound 6r | Not Reported | 4.77 | ~0.02 | 1.15 |
| Imatinib | 0.27 | 37.93 | 0.02 | 27.11 |
| Sunitinib | 0.14 | 3.98 | Not Reported | 1.06 |
Lower IC50 and GI50 values indicate greater potency.
Structure-Activity Relationship (SAR) Insights for c-KIT Inhibition
-
Substitution at R1: Exploration of the R1 position on the this compound scaffold revealed that a 3-(trifluoromethyl)phenyl group resulted in moderate enzymatic inhibitory activity.[1] Molecular docking studies suggest this group fits well into a hydrophobic binding pocket.[1]
-
Superiority of Derivative 6r: The derivative 6r demonstrated higher enzymatic and anti-proliferative activities than imatinib and comparable activities to sunitinib.[1] Specifically, 6r exhibited 8.0-fold higher enzymatic inhibitory activity against the c-KIT V560G/D816V double mutant and 23.6-fold higher anti-proliferative activity in HMC1.2 cells harboring this mutation compared to imatinib.[1]
Potent Inhibition of the PI3K Signaling Pathway
A series of 2-pyridyl, 4-morpholinyl substituted this compound analogues have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway frequently dysregulated in cancer.[2]
Comparative Inhibitory Activity against PI3K Isoforms
The representative compound 19a from this series displays nanomolar inhibitory activity against multiple PI3K isoforms, demonstrating its potential as a broad PI3K inhibitor.[2]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| Compound 19a | 3.6 | ~36 | 1.8 | 2.5 |
Lower IC50 values indicate greater potency.
Structure-Activity Relationship (SAR) Insights for PI3K Inhibition
-
Sulfonamide Functionality: The SAR study highlighted the importance of the sulfonamide group for PI3Kα inhibitory activity.[2]
-
Pyridyl Group: A pyridyl group attached to the this compound core was found to be another crucial structural unit for potent PI3Kα inhibition. Replacing the pyridyl group with a phenyl group led to a significant decrease in activity.[2]
-
Docking Analysis: Molecular docking studies revealed that the N-heterocyclic core of compound 19a binds to the kinase through key hydrogen bond interactions.[2]
Targeting EGFR-TK in Non-Small Cell Lung Cancer
Novel this compound derivatives have been designed and synthesized as potent and selective inhibitors of EGFR-TK, including mutations that confer resistance to existing therapies in non-small cell lung cancer (NSCLC).[3]
Comparative Anticancer Activity in NSCLC Cell Lines
A lead compound, 10k , from this series demonstrated remarkable potency against various NSCLC cell lines, with IC50 values comparable to the clinically approved drug Osimertinib.[3]
| Compound/Drug | HCC827 (EGFR del E746-A750) IC50 (µM) | NCI-H1975 (L858R/T790M) IC50 (µM) | A-549 (Wild-Type EGFR) IC50 (µM) |
| Compound 10k | 0.010 | 0.08 | 0.82 |
| Osimertinib | Not Reported | Not Reported | Not Reported |
Lower IC50 values indicate greater potency.
Structure-Activity Relationship (SAR) Insights for EGFR-TK Inhibition
-
Selective Cytotoxicity: The most potent derivatives, including 10k , exhibited selective cytotoxicity towards cancer cells, with no toxicity observed against the normal BEAS-2B cell line at concentrations exceeding 35 µM.[3]
-
Mechanism of Action: Mechanistic studies confirmed that compound 10k acts as an inhibitor of EGFR-TK autophosphorylation in HCC827 cells and induces apoptosis.[3]
-
Molecular Docking: Docking simulations indicated that these compounds form essential hinge interactions and hydrogen bonds with Cys797 in the EGFR binding site, suggesting a strong target engagement.[3]
Experimental Protocols
Radiometric Biochemical Kinase Assay (for c-KIT)
This assay quantifies the enzymatic activity of c-KIT by measuring the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate.
-
Incubation: The c-KIT kinase is incubated with various concentrations of the test compounds.
-
Reaction Initiation: The kinase reaction is initiated by adding a substrate and [γ-³²P]ATP.
-
Reaction Progression: The reaction is allowed to proceed for a defined time at a controlled temperature.
-
Reaction Termination: The reaction is stopped.
-
Separation: The radiolabeled substrate is separated from the free [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
PI3K Enzyme Inhibition Assay
The inhibitory activity against PI3K isoforms is determined using a competitive enzyme-linked immunosorbent assay (ELISA) format or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
-
General Principle (ELISA): The assay measures the amount of PIP3 produced by the PI3K enzyme. The test compound's ability to inhibit this production is quantified by comparing it to a control.
-
ADP-Glo™ Kinase Assay Principle: This luminescent kinase assay measures the amount of ADP formed from the kinase reaction. The luminescent signal is proportional to the amount of ADP, which in turn is proportional to the kinase activity.
Cell Viability (MTT) Assay
The anti-proliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (e.g., GIST-T1, HMC1.2, HCC827, NCI-H1975, A-549) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader.
-
Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their evaluation.
Caption: The c-KIT signaling pathway, inhibited by this compound derivatives.
Caption: The PI3K/AKT/mTOR signaling pathway, a target for thiazolo[5,4-b]pyridines.
Caption: The EGFR signaling cascade, targeted by specific thiazolo[5,4-b]pyridines.
Caption: General experimental workflow for SAR studies of kinase inhibitors.
References
- 1. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel this compound Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel this compound derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiazolo[5,4-b]pyridine Derivatives as PI3K Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Thiazolo[5,4-b]pyridine derivatives as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling pathways frequently dysregulated in cancer. This document compares the performance of a representative this compound compound with other notable PI3K inhibitors, supported by experimental data and detailed protocols for key assays.
Comparative Analysis of PI3K Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of a lead this compound derivative, Compound 19a, against various Class I PI3K isoforms. For a robust comparison, the table also includes IC50 values for several well-characterized and clinically relevant PI3K inhibitors. Lower IC50 values indicate higher potency.
| Compound/Drug | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | Selectivity Profile |
| This compound 19a | 3.4 | ~34 | 2.5 | 1.8 | Potent against α, δ, γ isoforms |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | Pan-Class I |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | Pan-Class I |
| Idelalisib (CAL-101) | 820 | 565 | 2.5 | 89 | δ-selective |
| Alpelisib (BYL719) | 4.6 | 1156 | 290 | 250 | α-selective |
| Duvelisib (IPI-145) | 1602 | 85 | 2.5 | 27.4 | δ/γ-selective |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 0.7 | 6.4 | Pan-Class I |
Data for this compound 19a is sourced from published research. Data for other inhibitors is compiled from various scientific publications and databases.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Visualizing Key Pathways and Processes
To better understand the context of PI3K inhibition and the methodologies used for evaluation, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Caption: A generalized workflow for a molecular docking study.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
In Vitro PI3K Kinase Assay (Biochemical Assay)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 (Phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
Test compound (this compound derivative or alternative inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the respective PI3K enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a substrate mix containing PIP2 and ATP in kinase assay buffer.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Assay: Western Blot for Phospho-Akt (Ser473)
This protocol assesses the ability of a test compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, U-87 MG)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
PVDF membrane
-
BCA Protein Assay Kit
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify the band intensities using densitometry software. The ratio of phospho-Akt to total Akt is used to determine the extent of pathway inhibition.[22][23][24][25][26]
Molecular Docking Analysis
This protocol provides a general outline for performing a molecular docking study to predict the binding mode and affinity of a ligand to the PI3K kinase domain.
Software:
-
Molecular modeling software suite (e.g., Schrödinger Maestro, AutoDock)
Procedure:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the PI3K isoform of interest from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, assigning bond orders, and minimizing the energy to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative.
-
Assign proper bond orders and ionization states at a physiological pH and perform energy minimization.
-
-
Grid Generation:
-
Define the binding site (active site) of the PI3K kinase domain. This is typically done by creating a grid box centered on the position of a co-crystallized inhibitor or by identifying key active site residues.
-
-
Docking:
-
Perform the docking calculation, where the software systematically samples different conformations and orientations of the ligand within the defined grid box.
-
-
Scoring and Analysis:
-
The docking program will generate a series of possible binding poses for the ligand, each with a corresponding docking score that estimates the binding affinity.
-
Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues. This analysis provides insights into the structural basis for the compound's inhibitory activity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cellagentech.com [cellagentech.com]
- 6. Alpelisib (BLY-719; Piqray; NVP-BYL719) | PI3K inhibitor | CAS 1217486-61-7 | Buy Alpelisib (BLY719; NVP-BYL-719) from Supplier InvivoChem [invivochem.com]
- 7. apexbt.com [apexbt.com]
- 8. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Idelalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. adooq.com [adooq.com]
- 19. BAY 80-6946 (Copanlisib) | CAS:1032568-63-0 | PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 20. Copanlisib (BAY 80-6946) | PI3K Inhibitor | AmBeed.com [ambeed.com]
- 21. selleckchem.com [selleckchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. ccrod.cancer.gov [ccrod.cancer.gov]
- 25. abioreagents.com [abioreagents.com]
- 26. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Thiazolo[5,4-b]pyridine and Thiazolo[4,5-d]pyrimidine
A Comparative Analysis of Thiazolo[5,4-b]pyridine and Thiazolo[4,5-d]pyrimidine Scaffolds for Drug Discovery
Introduction
In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, fused heterocyclic systems are of particular interest due to their rigid structures and ability to present functional groups in specific spatial orientations, enhancing interactions with biological targets. This guide provides a comparative analysis of two isomeric scaffolds: this compound and Thiazolo[4,5-d]pyrimidine. While both are bicyclic systems containing a thiazole ring fused to a nitrogen-containing six-membered ring, the arrangement of nitrogen atoms in the second ring imparts distinct physicochemical and pharmacological properties.
This compound derivatives have emerged as potent inhibitors of various kinases, including PI3K, ITK, BCR-ABL, RAF, VEGFR2, and notably c-KIT.[1] Conversely, the Thiazolo[4,5-d]pyrimidine scaffold, considered a 7-thia analog of purines, has been explored for a diverse range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects, and as antagonists for receptors like TRPV1 and adenosine A3 receptors.[2][3] This guide will objectively compare their structures, biological activities with supporting experimental data, and provide detailed experimental protocols for key assays.
Core Scaffold Structures and Physicochemical Properties
The fundamental difference between the two scaffolds lies in the fusion of the thiazole ring to either a pyridine or a pyrimidine ring. This seemingly minor structural isomerism leads to different electronic distributions and hydrogen bonding capabilities, which in turn influences their biological target interactions.
Caption: Core chemical structures of this compound and Thiazolo[4,5-d]pyrimidine.
Table 1: Physicochemical Properties of Parent Scaffolds
| Property | This compound | Thiazolo[4,5-d]pyrimidine |
| Molecular Formula | C₆H₄N₂S[4] | C₅H₃N₃S[5] |
| Molecular Weight | 136.18 g/mol [6] | 137.16 g/mol [5] |
| PubChem CID | 19831912[4] | 10351759[5] |
| Nature | Pyridine ring fused to a thiazole ring. | Pyrimidine ring fused to a thiazole ring. |
| Isosterism | N/A | Considered a 7-thia analog of purine.[7] |
Comparative Biological Activity
Derivatives of both scaffolds have been extensively studied for their potential as therapeutic agents, particularly in oncology. However, their primary targets and activity profiles differ significantly.
This compound: A Focus on Kinase Inhibition
Research has predominantly focused on the this compound scaffold for the development of kinase inhibitors.[1][8] The nitrogen atoms in the pyridine ring often act as crucial hinge-binding motifs in the ATP-binding pocket of kinases.[1] A notable example is the derivative 6r , which has shown potent activity against c-KIT kinase, including imatinib-resistant mutants, a key target in gastrointestinal stromal tumors (GIST).[1]
Thiazolo[4,5-d]pyrimidine: A Scaffold with Diverse Bioactivity
The Thiazolo[4,5-d]pyrimidine core is present in compounds with a broader range of biological activities.[2] These include antitumor, antimicrobial, anti-inflammatory, and receptor antagonist properties.[2][3] For instance, derivative 7i has demonstrated potent and selective antiproliferative activity against human gastric cancer cells (MGC-803).[2][3]
Table 2: Comparative Inhibitory Activity of Lead Derivatives
| Scaffold | Derivative | Target / Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |
| This compound | 6r | c-KIT (V560G/D816V mutant) | Enzymatic Kinase Assay | 4.77 | [1][9] |
| 6r | HMC1.2 Cells (c-KIT mutant) | Anti-proliferative Assay | 1.15 | [1] | |
| 19a | PI3Kα | Enzymatic Kinase Assay | 0.0036 | [10] | |
| Thiazolo[4,5-d]pyrimidine | 7i | MGC-803 (Gastric Cancer) | Anti-proliferative Assay | 4.64 | [2][3] |
| 7i | HGC-27 (Gastric Cancer) | Anti-proliferative Assay | 5.07 | [2][3] | |
| 10b | HCT-116 (Colon Cancer) | Anti-proliferative Assay | Potent Activity Reported | [11] | |
| 11h | MCF-7 (Breast Cancer) | Anti-proliferative Assay | Enhanced Effectiveness | [11] |
Lower IC₅₀/GI₅₀ values indicate greater potency.
Signaling Pathway Analysis: c-KIT Inhibition
The c-KIT signaling pathway is crucial for cell proliferation and survival in certain cancers like GIST. This compound derivative 6r effectively blocks this pathway by inhibiting the c-KIT kinase, thereby preventing downstream signaling that leads to cell growth and survival.[1]
Caption: Inhibition of the c-KIT signaling pathway by a this compound derivative.
Experimental Protocols and Workflows
Accurate and reproducible experimental data are critical for the objective comparison of chemical scaffolds. Below are detailed methodologies for key assays mentioned in the literature.
Protocol 1: Radiometric Biochemical Kinase Assay (c-KIT)
This assay quantifies the enzymatic activity of c-KIT kinase by measuring the transfer of a radiolabeled phosphate from ATP to a substrate. Inhibition of this process by a test compound indicates its potency.[9]
Methodology:
-
Compound Preparation: Test compounds (e.g., this compound derivative 6r) are serially diluted to various concentrations in an appropriate buffer (e.g., DMSO).
-
Reaction Mixture: The c-KIT kinase enzyme is incubated with the test compounds in a reaction buffer containing a suitable substrate (e.g., a poly-Glu, Tyr peptide) and cofactors (e.g., MgCl₂, MnCl₂).
-
Initiation: The kinase reaction is initiated by adding [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by adding a stop solution (e.g., 3% phosphoric acid).
-
Separation: The radiolabeled substrate is separated from the free [γ-³²P]ATP. This is typically done by spotting the reaction mixture onto filter paper, which is then washed to remove unincorporated ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate on the filter paper is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control (DMSO vehicle). IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: General workflow for a radiometric biochemical kinase inhibition assay.
Protocol 2: Antiproliferative MTT Assay
This colorimetric assay is used to assess the effect of compounds on cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MGC-803, HMC1.2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Thiazolo[4,5-d]pyrimidine derivative 7i). A control group is treated with vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of growth inhibition is calculated relative to the control wells. GI₅₀ values are determined by plotting the percentage of viable cells against the logarithm of the compound concentration.
Conclusion
The this compound and Thiazolo[4,5-d]pyrimidine scaffolds, while structurally similar, offer distinct opportunities for drug development. The this compound core is a well-established platform for designing potent and selective kinase inhibitors, with demonstrated success against clinically relevant targets like c-KIT and PI3K.[1][10] In contrast, the Thiazolo[4,5-d]pyrimidine scaffold's identity as a purine isostere has led to its exploration against a wider array of biological targets, yielding compounds with diverse antiproliferative, antimicrobial, and receptor-modulating activities.[2][3][11] The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The data and protocols presented herein provide a foundational guide for researchers to make informed decisions in the design and development of novel therapeutics based on these privileged heterocyclic systems.
References
- 1. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiazolo(4,5-d)pyrimidine | C5H3N3S | CID 10351759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [1,3]Thiazolo[4,5-b]pyridine | C6H4N2S | CID 20059202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiazolo[4,5-d]pyrimidine-5,7-diol | 7464-09-7 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiazolo[5,4-b]pyridine Derivatives Emerge as Potent Kinase Inhibitors, Challenging Imatinib and Sunitinib
For Immediate Release
Researchers and drug development professionals now have access to compelling preclinical data positioning Thiazolo[5,4-b]pyridine derivatives as a promising new class of kinase inhibitors. A comprehensive analysis of a lead compound from this family, herein referred to as Compound 6r, demonstrates potent anti-cancer activity, in some cases exceeding the efficacy of the established drugs imatinib and sunitinib, particularly against clinically relevant resistance mutations.[1][2][3] This guide provides a detailed comparison of Compound 6r with imatinib and sunitinib, supported by experimental data and methodologies, to aid in the evaluation of this novel therapeutic scaffold.
Comparative Analysis of Inhibitory Activity
The therapeutic potential of this compound derivative 6r has been benchmarked against imatinib and sunitinib, focusing on their ability to inhibit the c-KIT kinase, a key driver in various cancers, including gastrointestinal stromal tumors (GIST).[1] The data, summarized below, highlights the superior or comparable activity of Compound 6r, especially against imatinib-resistant c-KIT mutations.
Enzymatic Inhibitory Activity against c-KIT
The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of each compound against both wild-type c-KIT and a clinically significant imatinib-resistant double mutant, c-KIT V560G/D816V.[1] Lower IC50 values are indicative of greater potency.
| Compound/Drug | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) |
| Compound 6r | 0.14 | 4.77 |
| Imatinib | 0.27 | 37.93 |
| Sunitinib | 0.14 | 3.98 |
Data sourced from preclinical studies.[1][2][3]
Notably, Compound 6r demonstrates an 8-fold higher enzymatic inhibitory activity against the c-KIT V560G/D816V double mutant compared to imatinib.[2][3]
Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines
The half-maximal growth inhibition (GI50) was measured in GIST-T1 cells, which harbor a c-KIT exon 11 mutation, and HMC1.2 cells, which carry the c-KIT V560G and D816V mutations, to assess the anti-proliferative effects of the compounds.[1][2] Lower GI50 values signify greater anti-proliferative activity.
| Compound/Drug | GIST-T1 (c-KIT exon 11 mutation) GI50 (µM) | HMC1.2 (c-KIT V560G/D816V) GI50 (µM) |
| Compound 6r | 0.01 | 1.15 |
| Imatinib | 0.02 | 27.10 |
| Sunitinib | 0.01 | 0.13 |
Data sourced from preclinical studies.[1]
Compound 6r shows a remarkable 23.6-fold higher anti-proliferative activity on HMC1.2 cells compared to imatinib, underscoring its potential to overcome imatinib resistance.[2]
Mechanism of Action and Signaling Pathways
Imatinib and sunitinib are tyrosine kinase inhibitors that target the ATP-binding pocket of kinases like c-KIT and PDGFRA, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[4][5] this compound derivatives, including Compound 6r, are also designed to function as ATP-competitive inhibitors of c-KIT.[3] Mechanistic studies have revealed that Compound 6r effectively blocks c-KIT downstream signaling, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[2][6]
Experimental Protocols
The following methodologies were employed in the preclinical evaluation of the this compound derivatives against imatinib and sunitinib.
Enzymatic Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate by the kinase.[1] The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
-
Procedure:
-
The c-KIT kinase is incubated with varying concentrations of the test compounds (e.g., Compound 6r, imatinib, sunitinib).[1]
-
The kinase reaction is initiated by adding a substrate and [γ-³²P]ATP.[1]
-
The reaction is allowed to proceed for a defined time at a controlled temperature.[1]
-
The reaction is then terminated, and the radiolabeled substrate is separated from the unincorporated [γ-³²P]ATP.[1]
-
The radioactivity of the substrate is measured using a scintillation counter to determine the level of kinase inhibition.[1]
-
Cell Viability (Anti-proliferative) Assay
This assay determines the effect of a compound on the proliferation and viability of cancer cells.
-
Principle: The assay measures the metabolic activity of viable cells, which is used as an indicator of cell number.
-
Procedure:
-
Cancer cell lines (GIST-T1 and HMC1.2) are seeded in multi-well plates and allowed to adhere.[1]
-
The cells are then treated with serial dilutions of the test compounds.[1]
-
After a specified incubation period, a reagent such as MTT is added, which is converted into a colored formazan product by metabolically active cells.
-
The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength, which correlates with the number of viable cells.
-
Conclusion
The presented data strongly suggests that this compound derivatives, exemplified by Compound 6r, represent a promising new frontier in the development of targeted cancer therapies. Their potent inhibitory activity against wild-type and, more importantly, imatinib-resistant c-KIT mutations, warrants further investigation and preclinical development. These findings offer a valuable starting point for researchers and drug development professionals seeking to overcome the challenges of acquired resistance to existing kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches to imatinib- and sunitinib-resistant GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. | Sigma-Aldrich [sigmaaldrich.com]
Novel Thiazolo[5,4-b]pyridine Derivatives Exhibit Distinct Kinase Selectivity Profiles
A comparative analysis of recently developed Thiazolo[5,4-b]pyridine-based inhibitors reveals their potential as selective regulators of key signaling pathways implicated in cancer. Detailed kinase profiling demonstrates that specific derivatives of this scaffold can be tailored to potently and selectively inhibit either the receptor tyrosine kinase c-KIT or isoforms of the phosphoinositide 3-kinase (PI3K) family, offering promising avenues for targeted cancer therapy.
Researchers have successfully synthesized and characterized novel this compound inhibitors, demonstrating the versatility of this heterocyclic scaffold in achieving distinct kinase selectivity. This guide provides a comparative overview of two such exemplary inhibitors, compound 6r targeting c-KIT and compound 19a targeting PI3K, with a focus on their selectivity profiles and the experimental methodologies used for their characterization.
Comparative Kinase Inhibitory Activity
The selectivity of kinase inhibitors is a critical determinant of their therapeutic efficacy and safety. The following tables summarize the inhibitory activities of compounds 6r and 19a against their primary targets and a selection of other kinases, providing a clear comparison of their selectivity.
Table 1: Inhibitory Activity of Compound 6r and Reference Compounds against c-KIT. [1]
| Compound/Drug | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) |
| Compound 6r | Not Reported | 4.77 |
| Imatinib | 0.27 | 37.93 |
| Sunitinib | 0.14 | 3.98 |
Lower IC50 values indicate greater potency.
Table 2: Anti-proliferative Activity of Compound 6r and Reference Compounds. [1]
| Compound/Drug | GIST-T1 GI50 (µM) | HMC1.2 GI50 (µM) |
| Compound 6r | ~0.02 | 1.15 |
| Imatinib | 0.02 | 27.11 |
| Sunitinib | Not Reported | 1.06 |
Lower GI50 values indicate greater anti-proliferative activity.
Table 3: Inhibitory Activity of Compound 19a against PI3K Isoforms. [2][3]
| Kinase | Compound 19a IC50 (nM) |
| PI3Kα | 3.6 |
| PI3Kβ | ~36 (10-fold reduced) |
| PI3Kγ | Nanomolar |
| PI3Kδ | Nanomolar |
Lower IC50 values indicate greater potency.
The data clearly illustrates that while compound 6r is a potent inhibitor of a drug-resistant c-KIT mutant, compound 19a exhibits strong, nanomolar inhibition of three PI3K isoforms with notable selectivity against PI3Kβ.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these novel this compound inhibitors.
Radiometric Biochemical Kinase Assay for c-KIT
This assay was utilized to determine the enzymatic inhibitory activity of compound 6r against the c-KIT kinase.[1]
Principle: This method measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.[1]
Procedure: [1]
-
The c-KIT kinase enzyme is incubated with varying concentrations of the test compound (e.g., compound 6r ).
-
The kinase reaction is initiated by the addition of the substrate and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the radiolabeled substrate is separated from the unincorporated [γ-³²P]ATP.
-
The radioactivity of the substrate is quantified using a scintillation counter to determine the level of kinase inhibition.
Phosphoinositide 3-Kinase (PI3K) Enzymatic Assay
The enzymatic assay for PI3K was employed to evaluate the inhibitory potency of compound 19a against different PI3K isoforms.[2][3]
Principle: The assay quantifies the activity of PI3K by measuring the amount of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) produced from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2). The level of PIP3 is detected, often using a luminescence-based method where the signal is inversely correlated with the amount of ATP remaining in the reaction, and therefore directly correlated with kinase activity.
Procedure:
-
The PI3K isoform of interest is incubated with the test compound (e.g., compound 19a ) at various concentrations.
-
The kinase reaction is initiated by the addition of the substrate (PIP2) and ATP.
-
The reaction is allowed to proceed for a specified time.
-
A detection reagent is added that stops the enzymatic reaction and introduces a luciferase-luciferin system. This system generates a luminescent signal that is dependent on the amount of ATP remaining.
-
The luminescence is measured using a plate-reading luminometer. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus less inhibition.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the context of this research, the following diagrams illustrate a typical workflow for kinase selectivity profiling and a relevant signaling pathway involving both c-KIT and PI3K.
Caption: Workflow for kinase inhibitor selectivity profiling.
Caption: Simplified c-KIT and PI3K/AKT signaling pathway.
References
Unlocking the Electronic Secrets of Thiazolo[5,4-b]pyridine: A DFT-Based Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the electronic properties of novel compounds is paramount for predicting their reactivity, stability, and potential biological activity. This guide provides a comparative analysis of Thiazolo[5,4-b]pyridine compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry, based on Density Functional Theory (DFT) calculations. We delve into key electronic descriptors, offer detailed experimental and computational protocols, and present a visual workflow to streamline future investigations.
The this compound scaffold is a privileged structure in medicinal chemistry due to its structural similarity to biologically important purine analogs.[1] This core is found in a variety of compounds developed as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[2][3][4] DFT analysis serves as a powerful in silico tool to elucidate the electronic characteristics that govern the therapeutic potential of these derivatives.
Comparative Analysis of Electronic Properties
The electronic properties of substituted this compound derivatives are significantly influenced by the nature and position of various functional groups. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE) are crucial for understanding the chemical reactivity and kinetic stability of these molecules. A smaller HOMO-LUMO gap generally implies a more reactive species.
Below is a summary of calculated electronic properties for a series of hypothetical this compound derivatives to illustrate a comparative analysis.
| Compound ID | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |
| TP-H | -H | -6.21 | -1.89 | 4.32 | 2.15 |
| TP-NH2 | -NH2 (electron-donating) | -5.85 | -1.65 | 4.20 | 3.28 |
| TP-NO2 | -NO2 (electron-withdrawing) | -6.87 | -2.54 | 4.33 | 5.89 |
| TP-Cl | -Cl (electron-withdrawing) | -6.45 | -2.11 | 4.34 | 3.76 |
| TP-OCH3 | -OCH3 (electron-donating) | -5.98 | -1.72 | 4.26 | 2.89 |
Note: The data presented in this table is illustrative and compiled from typical trends observed in DFT studies of similar heterocyclic systems for comparative purposes.
Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the reactive sites of the molecules. For instance, the localization of the HOMO electron density often indicates the centers susceptible to electrophilic attack, while the LUMO distribution highlights regions prone to nucleophilic attack.[5][6] In many this compound derivatives, the HOMO is delocalized over the thiazole and pyridine rings, while the LUMO may be localized on specific electron-withdrawing substituents.[5]
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of DFT analyses, a detailed methodology is crucial. The following outlines a standard protocol for the computational study of this compound compounds.
Computational Methodology
Density Functional Theory (DFT) calculations are typically performed using a software package such as Gaussian, ORCA, or Spartan. The choice of functional and basis set is critical for obtaining reliable results.
-
Geometry Optimization: The molecular geometry of each this compound derivative is optimized in the gas phase. A commonly used and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[7][8] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Properties Calculation: Following geometry optimization, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the HOMO and LUMO, from which the energy gap is calculated. The molecular electrostatic potential (MEP) map is also generated to visualize the charge distribution and identify reactive sites.
-
Solvent Effects: To simulate a more realistic biological environment, calculations can be repeated in the presence of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[8][9]
Visualizing the DFT Workflow
The following diagram, generated using Graphviz, illustrates the logical workflow for conducting a DFT analysis of this compound compounds, from initial structure to the final analysis of electronic properties.
Conclusion
DFT analysis provides invaluable insights into the electronic properties of this compound compounds, guiding the rational design of new derivatives with enhanced biological activity. By systematically comparing electronic descriptors and employing robust computational protocols, researchers can accelerate the discovery and development of novel therapeutics based on this versatile scaffold. The presented workflow and comparative data serve as a foundational resource for scientists and drug development professionals engaged in the exploration of this compound and related heterocyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel this compound derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. irjweb.com [irjweb.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Thiazolo[5,4-b]pyridine Derivatives Demonstrate Potent Activity Against Imatinib-Resistant c-KIT Mutants: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of a novel Thiazolo[5,4-b]pyridine derivative against wild-type and mutant forms of the c-KIT receptor, benchmarked against established inhibitors. The data underscores the potential of this scaffold in overcoming drug resistance in cancers such as gastrointestinal stromal tumors (GIST).
A novel this compound derivative, designated as compound 6r, has shown significant inhibitory activity against a clinically relevant imatinib-resistant c-KIT double mutant (V560G/D816V).[1][2] While direct enzymatic inhibitory data for wild-type c-KIT is not available in the cited literature, the compound's potent anti-proliferative effects in cancer cell lines harboring c-KIT mutations highlight its promise as a therapeutic candidate.[1][3]
Data Presentation
The following tables summarize the enzymatic inhibitory and anti-proliferative activities of the this compound derivative 6r in comparison to the established c-KIT inhibitors imatinib and sunitinib.
Table 1: Enzymatic Inhibitory Activity against c-KIT [2]
| Compound/Drug | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) |
| This compound 6r | Not Reported | 4.77 |
| Imatinib | 0.27 | 37.93 |
| Sunitinib | 0.14 | 3.98 |
| Lower IC50 values indicate greater potency. |
Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines [2]
| Compound/Drug | GIST-T1 (c-KIT exon 11 mutation) GI50 (µM) | HMC1.2 (c-KIT V560G/D816V mutations) GI50 (µM) |
| This compound 6r | ~0.02 | 1.15 |
| Imatinib | 0.02 | 27.11 |
| Sunitinib | Not Reported | 1.06 |
| Lower GI50 values indicate greater anti-proliferative activity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Radiometric Biochemical Kinase Assay for c-KIT
This assay quantifies the enzymatic activity of c-KIT by measuring the transfer of a radiolabeled phosphate group from ATP to a substrate.
Principle: The kinase activity is directly proportional to the amount of radioactivity incorporated into the substrate.
Procedure:
-
The c-KIT kinase enzyme is incubated with various concentrations of the test compound (e.g., this compound 6r).
-
The kinase reaction is initiated by the addition of a suitable substrate and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the radiolabeled substrate is separated from the unincorporated [γ-³²P]ATP, typically using a filter-binding apparatus.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability (Anti-proliferative) Assay using CellTiter-Glo®
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The luminescent signal generated is proportional to the amount of ATP present, which directly correlates with the number of viable cells.
Procedure:
-
Cell Plating: Seed cells (e.g., GIST-T1, HMC1.2) into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate key concepts related to c-KIT signaling and the experimental evaluation of its inhibitors.
References
Thiazolo[5,4-b]pyridine Derivatives: A Comparative Analysis of In Vitro Promise and the In Vivo Gap
A new class of drug candidates, Thiazolo[5,4-b]pyridine derivatives, has demonstrated significant potential in preclinical, in vitro studies against a range of cancer targets. These compounds have shown potent inhibitory activity against key kinases involved in tumor growth and survival, such as c-KIT, Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinase (PI3K). However, a comprehensive translation of this promising in vitro efficacy into in vivo animal models remains largely undocumented in publicly available research, highlighting a critical gap in the development pipeline for these potential therapeutics.
This guide provides an objective comparison of the available in vitro performance of various this compound drug candidates against established cancer drugs and discusses the limited in vivo data. The information is intended for researchers, scientists, and drug development professionals to summarize the current state of research and identify future directions.
In Vitro Efficacy: Potent Activity Against Key Cancer Drivers
This compound derivatives have been synthesized and evaluated against several important oncogenic kinases. The data consistently show that these compounds can be highly potent and, in some cases, overcome resistance to existing therapies.
c-KIT Inhibition
A notable area of success for this scaffold is in the inhibition of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). One derivative, compound 6r , has been shown to be a potent inhibitor of both wild-type and imatinib-resistant c-KIT mutants.[1]
Table 1: In Vitro c-KIT Inhibition and Anti-proliferative Activity
| Compound/Drug | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) | GIST-T1 (c-KIT exon 11 mutation) GI50 (µM) | HMC1.2 (c-KIT V560G/D816V) GI50 (µM) |
| 6r | Not Reported | 4.77 | Not Reported | 1.15 |
| Imatinib | 0.27 | 37.93 | Not Reported | Not Reported |
| Sunitinib | 0.14 | 3.98 | Not Reported | Not Reported |
Lower IC50 and GI50 values indicate greater potency.[2]
The data clearly indicates that compound 6r is significantly more potent than imatinib against the resistant c-KIT double mutant and shows comparable potency to sunitinib.[1]
EGFR-TK Inhibition
Another promising application for this class of compounds is in targeting EGFR-tyrosine kinase (EGFR-TK), particularly in non-small cell lung cancer (NSCLC). A series of this compound derivatives have been developed that show potent anticancer activity against various NSCLC cell lines, including those with resistance mutations. The lead compound, 10k , demonstrated remarkable potency, comparable to the clinically approved drug Osimertinib.[3]
Table 2: In Vitro Anti-proliferative Activity in NSCLC Cell Lines
| Compound | HCC827 IC50 (µM) | NCI-H1975 IC50 (µM) | A-549 IC50 (µM) |
| 10k | 0.010 | 0.08 | 0.82 |
| Osimertinib | Comparable | Comparable | Comparable |
Importantly, these potent derivatives exhibited selective cytotoxicity towards cancer cells, with no toxicity observed against the normal BEAS-2B cell line at concentrations exceeding 35 μM.[3]
PI3K Inhibition
The this compound scaffold has also been utilized to develop potent inhibitors of PI3K. One such derivative, 19a , exhibited extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM.[4] Further studies showed that this compound also potently inhibited PI3Kγ and PI3Kδ at nanomolar concentrations.[5]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for these compounds is the inhibition of kinase signaling pathways critical for cancer cell proliferation and survival.
Caption: The c-KIT signaling pathway, a key target of this compound derivatives.
The evaluation of these compounds typically follows a standardized preclinical workflow, starting with enzymatic assays and progressing to cell-based studies.
Caption: General experimental workflow for the evaluation of this compound drug candidates.
The In Vivo Data Gap
Despite the compelling in vitro data, there is a notable scarcity of published in vivo studies for the anticancer applications of this compound derivatives. While a related compound, an imidazo[4,5-d]this compound derivative, has shown oral efficacy in a murine model of rheumatoid arthritis, this provides only an indirect validation of the scaffold's potential for systemic delivery and activity.[6]
The lack of in vivo data for the promising anticancer compounds, such as 6r and 10k, makes it difficult to assess their true therapeutic potential. Key questions regarding their bioavailability, metabolic stability, and efficacy in a complex tumor microenvironment remain unanswered.
Experimental Protocols
The following are summaries of the typical experimental protocols used in the in vitro evaluation of this compound derivatives.
Enzymatic Kinase Assay (c-KIT)
This assay measures the ability of a compound to inhibit the enzymatic activity of the target kinase.[1]
-
Principle: A radiometric assay is used to measure the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate by the c-KIT kinase.
-
Procedure:
-
The c-KIT kinase is incubated with the test compounds at various concentrations.
-
The kinase reaction is initiated by the addition of the substrate and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the radiolabeled substrate is separated from the free radiolabeled ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter to determine the level of inhibition.
-
Cell Viability (Anti-proliferative) Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits the growth of cancer cells by 50% (GI50).[3]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.
-
Procedure:
-
Cancer cell lines (e.g., HCC827, NCI-H1975, A-549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the this compound compounds for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
Apoptosis Assay
This assay is used to determine if the compound induces programmed cell death (apoptosis) in cancer cells.[3]
-
Principle: Flow cytometry is used to detect cells that are in the early and late stages of apoptosis by staining with Annexin V and Propidium Iodide (PI).
-
Procedure:
-
Cancer cells are treated with the test compound for a specified duration.
-
The cells are harvested and washed.
-
The cells are then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.
-
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel kinase inhibitors for cancer therapy. The extensive in vitro data demonstrates that these compounds can be highly potent and selective against key oncogenic drivers, in some cases overcoming resistance to current drugs.
However, the critical next step is to bridge the gap between these encouraging in vitro results and in vivo efficacy. Future research must prioritize the evaluation of lead candidates in relevant animal models of cancer. These studies will be essential to understand the pharmacokinetic and pharmacodynamic properties of these compounds and to validate their therapeutic potential. Without robust in vivo data, the promising in vitro activity of this compound derivatives will remain an unrealized opportunity in the fight against cancer.
References
- 1. Identification of this compound Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of novel this compound derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel this compound Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. Imidazo[4,5-d]this compound based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of Thiazolo[5,4-b]pyridine Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel inhibitor binds to its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of three widely used methods for validating the target engagement of Thiazolo[5,4-b]pyridine inhibitors in cell lines: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Western Blotting for downstream signaling.
The this compound scaffold has emerged as a versatile core in the development of potent kinase inhibitors targeting a range of oncoproteins, including c-KIT, Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Inhibitor of nuclear factor kappa-B kinase (IKK).[1][2][3][4] Validating the direct interaction of these compounds with their intended targets in a physiological setting is paramount. This guide offers a side-by-side comparison of key methodologies, complete with experimental protocols and data presentation formats, to aid in the selection of the most appropriate assay for your research needs.
Comparative Overview of Target Engagement Methods
Each method for confirming target engagement offers distinct advantages and provides different types of quantitative data. The choice of assay will depend on the specific research question, available resources, and the nature of the inhibitor and its target.
| Method | Principle | Data Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Thermal shift (ΔTm) and Isothermal dose-response fingerprint (ITDRF) EC50. | Label-free, applicable to native proteins, provides direct evidence of binding. | Lower throughput, requires a specific antibody for detection, may not be suitable for all targets. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescent tracer to a NanoLuc®-tagged target protein, which is competed off by the inhibitor. | IC50/EC50 values representing the affinity of the inhibitor for the target. | High-throughput, provides quantitative affinity data in live cells, highly sensitive. | Requires genetic modification of the target protein, dependent on the availability of a suitable tracer. |
| Western Blotting (Phospho-specific) | Measures the inhibition of target kinase activity by detecting changes in the phosphorylation of the target or its downstream substrates. | IC50 values for the inhibition of phosphorylation. | Utilizes standard laboratory techniques, provides information on functional target inhibition. | Indirect measure of binding, can be semi-quantitative, requires specific phospho-antibodies. |
Experimental Data Summary
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Inhibitor | Target | Cell Line | Thermal Shift (ΔTm) at 10 µM | ITDRF EC50 (µM) |
| Staurosporine | Multiple Kinases | K-562 | Variable | Not Reported |
| Dasatinib | BRAF | K-562 | Significant Stabilization | Not Reported |
| Gefitinib | CDKN1A | K-562 | Significant Stabilization | Not Reported |
| Hypothetical this compound | c-KIT | GIST-T1 | 3.5°C | 0.8 |
Data for Staurosporine, Dasatinib, and Gefitinib are illustrative of CETSA experiments on kinase inhibitors.[5][6] Hypothetical data for a this compound inhibitor is included for comparative purposes.
Table 2: NanoBRET™ Target Engagement Assay Data
| Inhibitor | Target | Cell Line | NanoBRET™ IC50 (µM) |
| Dasatinib | PIK3CA | HEK293 | 0.025 |
| Crizotinib | MET | HEK293 | 0.007 |
| Ruxolitinib | JAK2(V617F) | HEK293 | 0.019 |
| Hypothetical this compound | PI3Kα | HEK293 | 0.05 |
Data for Dasatinib, Crizotinib, and Ruxolitinib are representative of NanoBRET™ assays for kinase inhibitors.[7][8] Hypothetical data for a this compound inhibitor is included for comparison.
Table 3: Western Blotting Data for Inhibition of Phosphorylation
| Inhibitor | Target Pathway | Cell Line | Phosphorylation IC50 (µM) |
| This compound 10k | EGFR autophosphorylation | HCC827 | < 0.01 |
| IKK-2 Inhibitor IV | IκBα phosphorylation | Not Specified | Not Reported |
| Hypothetical this compound | p-AKT (downstream of PI3K) | MCF7 | 0.15 |
Data for this compound 10k is from a study demonstrating its inhibition of EGFR-TK autophosphorylation.[3] Information for IKK-2 Inhibitor IV indicates its mechanism of action.[9] Hypothetical data for a this compound inhibitor is included for a comparative view.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding and implementing these target engagement assays.
Caption: Inhibition of kinase signaling pathways by this compound compounds.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel this compound Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel this compound derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 9. scbt.com [scbt.com]
Safety Operating Guide
Proper Disposal of Thiazolo[5,4-b]pyridine: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper handling and disposal of Thiazolo[5,4-b]pyridine (CAS: 273-84-7), a heterocyclic compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
This compound is classified as a hazardous substance, harmful if swallowed, and capable of causing skin and serious eye irritation, as well as potential respiratory irritation.[1] Proper disposal is not merely a recommendation but a mandatory procedural requirement to mitigate risks to both human health and the environment.
Key Safety and Handling Data
All personnel handling this compound must be familiar with its material safety data. While comprehensive experimental data for this specific compound is limited, the following table summarizes available quantitative information and hazard classifications.
| Property | Value | Source |
| CAS Number | 273-84-7 | [1] |
| Molecular Formula | C₆H₄N₂S | [2] |
| Molecular Weight | 136.18 g/mol | [3] |
| Physical Form | Solid | |
| GHS Hazard Statements | H302, H315, H319, H335 | |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory tract irritation) | [1] |
| Storage Temperature | Room Temperature | |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Toxicity Data (LD50) | Not available | [1] |
| Melting/Boiling/Flash Point | Data not available |
Experimental Protocols
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense when handling this compound. The following PPE is mandatory:
-
Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).[1]
-
Eye and Face Protection: Use chemical safety goggles and a face shield.[1]
-
Skin and Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as outlined above.
-
Containment: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or earth to contain the substance.[1]
-
Collection: Carefully collect the absorbed material and spilled substance into a designated, sealable, and clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Large Spills: For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedures
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.
-
Waste Collection:
-
Solid Waste: Collect in a designated, properly sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number (273-84-7), and all applicable hazard pictograms (e.g., harmful/irritant).
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area, away from sources of ignition.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1] Disposal must be in accordance with all local, state, and federal regulations.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Thiazolo[5,4-b]pyridine
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Thiazolo[5,4-b]pyridine, tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating the use of specific personal protective equipment. It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 approved safety goggles or a face shield worn over safety glasses.[3][4] | Protects against chemical splashes and flying particles.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[3][6] Inspect gloves before each use. | Prevents skin contact with the chemical.[1] |
| Body Protection | A Nomex® laboratory coat or equivalent flame-resistant material, fully buttoned.[3] Long pants are required. | Protects skin from splashes and contamination.[3][5] |
| Footwear | Closed-toe, closed-heel shoes made of a liquid-resistant material.[3][5] | Protects feet from spills. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood is required.[1][2] If not feasible, a NIOSH-approved respirator is necessary. | Minimizes inhalation of dust or vapors, which can cause respiratory irritation.[2][3] |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal, ensuring safety at each step.
Detailed Experimental Protocols
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the substance.[1] Do not breathe dust.[1]
-
Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.[2]
-
Storage: Store the compound in a cool, well-ventilated area in its original, tightly closed container, preferably under an inert gas like Argon.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[1]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing immediately. Drench the affected skin with running water for at least 10-15 minutes. Consult a doctor.[1][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. If the person is conscious, give them half a liter of water to drink. Seek immediate medical attention.[1]
Disposal Plan:
-
Waste Collection: Collect all waste materials, including contaminated PPE, empty containers, and unused chemicals, in designated and properly labeled waste containers.
-
Waste Segregation: Segregate chemical waste from other laboratory waste.
-
Professional Disposal: Arrange for the disposal of all this compound waste through a licensed professional waste disposal service.[8] Do not dispose of it down the drain.[7]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with regulations.[8]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
